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  • Product: 4-(4-Fluorophenyl)-3-methoxybenzoic acid
  • CAS: 1214384-09-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 4-(4-Fluorophenyl)-3-methoxybenzoic acid. In the landscape of modern drug discovery, a thorough...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 4-(4-Fluorophenyl)-3-methoxybenzoic acid. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical profile is a prerequisite for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Due to the novelty of this specific biphenyl derivative, experimental data is not yet prevalent in public literature. This guide therefore presents a profile based on high-fidelity computational predictions for key parameters such as lipophilicity (cLogP), ionization constant (pKa), and aqueous solubility, alongside calculated molecular properties. Furthermore, this document details the authoritative, field-proven experimental protocols that are required to empirically validate these predictions. The synthesis of predicted data with rigorous experimental methodologies provides a robust framework for researchers, scientists, and drug development professionals to evaluate the potential of 4-(4-Fluorophenyl)-3-methoxybenzoic acid as a viable drug candidate.

Section 1: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a compound from a promising "hit" to a marketed oral drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. The ability of a molecule to be absorbed through the gut wall, distribute to its target tissue, avoid rapid metabolism, and eventually be cleared from the body is intrinsically linked to its fundamental physicochemical characteristics. Properties such as lipophilicity, solubility, and ionization state govern this complex interplay.

To streamline the drug discovery process, predictive frameworks have been established to identify candidates with a higher probability of success. The most influential of these is Lipinski's Rule of Five (Ro5), which provides a set of simple heuristics based on the observed properties of successful oral drugs.[1][2] This guide will utilize the Ro5 framework to provide an initial "drug-likeness" assessment of 4-(4-Fluorophenyl)-3-methoxybenzoic acid based on its predicted properties, while also providing the detailed experimental context required for full validation.

Section 2: Compound Identification and Structural Attributes

A precise characterization of the molecule is the foundation of any physicochemical analysis.

  • Compound Name: 4-(4-Fluorophenyl)-3-methoxybenzoic acid

  • Molecular Formula: C₁₄H₁₁FO₃

  • Canonical SMILES: COC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)F

  • CAS Number: Not found in public databases, suggesting it is a novel or non-commercial entity.

Structural Diagram: Chemical structure of 4-(4-Fluorophenyl)-3-methoxybenzoic acid

The structure reveals a biphenyl scaffold, which increases molecular rigidity and size compared to a simple benzoic acid. The key functional groups influencing its properties are the acidic carboxylic acid group, the methoxy ether group, and the hydrophobic fluorophenyl ring.

Section 3: Core Physicochemical Properties: Prediction and Experimental Validation

This section details the predicted values for the most critical physicochemical properties and outlines the standard protocols for their experimental determination.

Lipophilicity (Partition Coefficient)

Expert Insight: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment over an aqueous (polar) one, is arguably the most critical physicochemical parameter. It is a primary driver of membrane permeability and plasma protein binding.[3] While high lipophilicity can enhance absorption through the gut wall, excessive values often lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. The octanol-water partition coefficient (LogP) is the industry standard for quantifying this property.

Predicted Data:

ParameterPredicted ValueSource
cLogP 3.0PubChemLite (for isomer)[4]

(Note: The provided cLogP is for the isomeric compound 3-[(4-fluorophenyl)methoxy]benzoic acid, as a direct prediction for the target molecule was not available in the immediate search. This value serves as a reasonable estimate due to structural similarity.)

Experimental Protocol: HPLC-Based LogP Determination

The use of reverse-phase high-performance liquid chromatography (RP-HPLC) offers a robust and higher-throughput alternative to the traditional shake-flask method for determining LogP.[5][6]

Methodology Rationale: This method is based on the principle that a compound's retention time on a non-polar (e.g., C18) stationary phase is linearly correlated with its lipophilicity. By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be accurately interpolated from its retention time.[7]

Step-by-Step Protocol:

  • System Preparation: Equip an HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare solutions of 5-7 standard compounds with well-established LogP values spanning a range that is expected to bracket the test compound (e.g., LogP 1 to 5).

  • Standard Injection: Inject each standard individually and record its retention time (t_R_).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain the equation of the line (y = mx + c).[8]

  • Sample Analysis: Dissolve 4-(4-Fluorophenyl)-3-methoxybenzoic acid in a suitable solvent and inject it into the HPLC system under the identical conditions used for the standards.

  • LogP Calculation: Record the retention time of the test compound, calculate its log k', and use the calibration curve's regression equation to solve for its LogP value.

Diagram: HPLC-Based LogP Determination Workflow

G cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis prep_standards Prepare LogP Standards inject_standards Inject Standards & Record Retention Times prep_standards->inject_standards prep_sample Prepare Test Compound inject_sample Inject Test Compound & Record Retention Time prep_sample->inject_sample prep_hplc Equilibrate RP-HPLC (C18 Column) prep_hplc->inject_standards prep_hplc->inject_sample calc_k Calculate log(k') inject_standards->calc_k plot_curve Plot log(k') vs. Known LogP (Linear Regression) calc_k->plot_curve calc_logp Interpolate LogP from Calibration Curve plot_curve->calc_logp Calibration Equation calc_sample_k Calculate log(k') inject_sample->calc_sample_k calc_sample_k->calc_logp G start Test Compound: 4-(4-Fluorophenyl)-3-methoxybenzoic acid mw MW = 246.23 Is MW <= 500? start->mw logp cLogP = ~3.0 Is LogP <= 5? mw->logp Yes hbd HBD = 1 Is HBD <= 5? logp->hbd Yes hba HBA = 3 Is HBA <= 10? hbd->hba Yes result Result: 0 Violations PASS hba->result Yes

Caption: Ro5 evaluation flow for the target compound based on predicted data.

Section 5: Conclusion and Forward Look

This technical guide has established a foundational physicochemical profile for the novel compound 4-(4-Fluorophenyl)-3-methoxybenzoic acid. While experimental data is not yet publicly available, computational predictions and structural analysis provide a strong, positive initial assessment. The molecule's calculated properties fully comply with Lipinski's Rule of Five, indicating a promising profile for development as an orally bioavailable therapeutic agent.

The key predicted characteristics are a moderate molecular weight, favorable lipophilicity, and a single acidic ionization center that will be modulated by gastrointestinal pH. The primary development challenge, anticipated from its biphenyl structure, is likely to be aqueous solubility.

Key Recommendations for Researchers:

  • Synthesis and Confirmation: The first priority is the synthesis and structural confirmation of the compound.

  • Experimental Validation: The immediate next step must be the experimental determination of LogP, aqueous solubility (at multiple pH values), and pKa using the standard protocols detailed within this guide.

  • Early Formulation: Should low aqueous solubility be confirmed, early-stage formulation strategies, such as salt formation or amorphous solid dispersions, should be investigated to ensure adequate exposure in subsequent in vitro and in vivo studies.

By systematically validating these predicted properties, drug development professionals can proceed with confidence, leveraging this robust physicochemical foundation to guide future optimization and formulation efforts.

Section 6: References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Retrieved from [Link]

  • Bioaccess. (n.d.). Mastering Lipinski's Rule of Five for Drug Discovery Success. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values. Retrieved from

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(4-fluorophenyl)methoxy]benzoic acid (C14H11FO3). Retrieved from [Link]

  • East Stroudsburg University. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-(4-Fluorophenyl)-3-methoxybenzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-(4-Fluorophenyl)-3-methoxybenzoic acid, a biphenyl carboxylic acid of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(4-Fluorophenyl)-3-methoxybenzoic acid, a biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. While this specific molecule appears to be a novel compound without a currently assigned CAS number, this document will serve as a technical whitepaper on its core characteristics. By examining its structural analogues and the established chemistry of biphenyl carboxylic acids, we can project its physicochemical properties, outline robust synthetic pathways, and discuss its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in organic chemistry, forming the structural basis of numerous medicinally active compounds, natural products, and advanced materials.[1][2] Their rigid, planar structure, combined with the ability to be functionalized, makes them a versatile scaffold in rational drug design. The biphenyl moiety often imparts favorable pharmacokinetic properties and can engage in crucial hydrophobic interactions within biological targets.

The addition of a carboxylic acid functional group is particularly significant in drug design. It can enhance the hydrophilicity and polarity of a molecule, which in turn influences its bioavailability.[1] Furthermore, the carboxylic acid can act as a key hydrogen-bonding component in receptor-ligand interactions.

This guide focuses on a specific, yet seemingly uncharacterized, member of this class: 4-(4-Fluorophenyl)-3-methoxybenzoic acid. The presence of a methoxy and a fluoro group is expected to further modulate the electronic and metabolic properties of the molecule, making it a compelling candidate for investigation.

Molecular Identifiers and Physicochemical Properties

As 4-(4-Fluorophenyl)-3-methoxybenzoic acid is a novel compound, its experimental data is not available. However, we can predict its key identifiers and properties based on its chemical structure.

IdentifierPredicted Value
IUPAC Name 4-(4-Fluorophenyl)-3-methoxybenzoic acid
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)F
CAS Number Not Assigned

The introduction of a fluorine atom can increase metabolic stability and enhance lipophilicity, while the methoxy group can alter the electronic properties and influence binding interactions.

Strategic Synthesis of 4-(4-Fluorophenyl)-3-methoxybenzoic acid

The creation of the biphenyl core is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a widely adopted and highly effective method for this purpose.[2] Below is a detailed, step-by-step protocol for a plausible synthetic route.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-(4-Fluorophenyl)-3-methoxybenzoic acid from commercially available starting materials.

Step 1: Preparation of Methyl 4-bromo-3-methoxybenzoate

  • Starting Material: 4-Bromo-3-methoxybenzoic acid.

  • Procedure (Esterification):

    • Dissolve 4-bromo-3-methoxybenzoic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-3-methoxybenzoate.

Step 2: Suzuki-Miyaura Coupling

  • Reactants: Methyl 4-bromo-3-methoxybenzoate and 4-fluorophenylboronic acid.

  • Procedure:

    • In a reaction vessel, combine methyl 4-bromo-3-methoxybenzoate, 4-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

    • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(4-fluorophenyl)-3-methoxybenzoate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Starting Material: Methyl 4-(4-fluorophenyl)-3-methoxybenzoate.

  • Procedure:

    • Dissolve the ester in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature for 4-8 hours.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the residue with water and acidify with 1M HCl until the pH is acidic (pH 2-3), leading to the precipitation of the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A 4-Bromo-3-methoxybenzoic acid B Methyl 4-bromo-3-methoxybenzoate A->B Methanol, H₂SO₄ (cat.) C Methyl 4-(4-fluorophenyl)-3-methoxybenzoate B->C 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ D 4-(4-Fluorophenyl)-3-methoxybenzoic acid C->D LiOH or NaOH

Caption: Synthetic workflow for 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

Potential Applications in Drug Development

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, with derivatives being investigated and used for a wide range of therapeutic applications.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Diflunisal, are based on a biphenyl carboxylic acid core.[1] The structural rigidity and potential for specific receptor interactions make this class of compounds promising for the development of novel anti-inflammatory drugs.

  • Anticancer Agents: The biphenyl scaffold has been explored for the development of anticancer agents. These molecules can be designed to inhibit various targets involved in cancer progression.[1]

  • URAT1 Inhibitors: Recent research has identified biphenyl carboxylic acid derivatives as potent inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout.[3] The carboxylic acid moiety is often crucial for binding to the transporter.

  • Other Therapeutic Areas: The versatility of the biphenyl structure has led to its use in developing drugs for a multitude of conditions, including hypertension, microbial infections, and diabetes.[2][4]

The specific combination of the 4-fluorophenyl and 3-methoxy substituents in the target molecule could offer unique advantages in terms of potency, selectivity, and pharmacokinetic profile for any of these applications.

Conclusion and Future Directions

While 4-(4-Fluorophenyl)-3-methoxybenzoic acid is not yet a catalogued compound, its rational design based on established pharmacophores suggests it is a molecule of high interest for chemical and biological screening. The synthetic pathways are well-established, allowing for its accessible production in a laboratory setting. Future research should focus on the synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities across various assays to unlock its therapeutic potential.

References

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya.

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry.

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC.

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.

Sources

Foundational

Technical Guide: Biological Potential of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

The following technical guide details the structural properties, predicted biological activities, and experimental validation protocols for 4-(4-Fluorophenyl)-3-methoxybenzoic acid (CAS: 1035928-20-1). This analysis is g...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, predicted biological activities, and experimental validation protocols for 4-(4-Fluorophenyl)-3-methoxybenzoic acid (CAS: 1035928-20-1).

This analysis is grounded in Structure-Activity Relationship (SAR) principles, leveraging the molecule's identity as a privileged biphenyl-4-carboxylic acid scaffold —a structural class validated in FDA-approved therapeutics for amyloidosis, inflammation, and autoimmune disorders.

Executive Summary

4-(4-Fluorophenyl)-3-methoxybenzoic acid is a biaryl small molecule characterized by a central biphenyl core, a carboxylic acid "head" group, and specific lipophilic substitutions (fluorine and methoxy). In medicinal chemistry, this scaffold represents a "privileged structure" capable of binding to distinct hydrophobic pockets in proteins such as Transthyretin (TTR) and Dihydroorotate Dehydrogenase (DHODH) .

This guide explores its primary potential as a TTR Kinetic Stabilizer for the treatment of transthyretin amyloidosis (ATTR), utilizing its structural homology to Diflunisal and Tafamidis. Secondary activities include COX inhibition (anti-inflammatory) and DHODH inhibition (immunosuppressive).

Chemical Structure & Pharmacophore Analysis

The biological activity of this molecule is dictated by three critical structural domains:

DomainChemical FeatureBiological Function (SAR)
Ring A (Core) 3-Methoxy-4-substituted Benzoic AcidIonic Anchor: The carboxylate (COO⁻) forms electrostatic interactions with positively charged residues (e.g., Lys15 in TTR). The 3-methoxy group provides steric bulk and H-bond acceptance.
Ring B (Tail) 4-FluorophenylHydrophobic Fill: Occupies deep hydrophobic pockets. The fluorine atom improves metabolic stability (blocking para-oxidation) and enhances lipophilicity.
Linker Direct C-C Bond (Biaryl)Rigidity: Limits conformational freedom, reducing the entropic cost of binding to rigid protein interfaces (e.g., TTR dimer-dimer interface).
Pharmacophore Visualization

The following diagram illustrates the structural logic connecting the chemical features to biological targets.

Pharmacophore Molecule 4-(4-Fluorophenyl)-3-methoxybenzoic acid COOH Carboxylic Acid (Ionic Head) Molecule->COOH Methoxy 3-Methoxy Group (Steric/H-Bond) Molecule->Methoxy Biaryl Biaryl Core (Rigid Scaffold) Molecule->Biaryl Fluoro 4-Fluoro Group (Metabolic Shield) Molecule->Fluoro Target_TTR Target: Transthyretin (TTR) (Lys15 Interaction) COOH->Target_TTR Salt Bridge Target_COX Target: Cyclooxygenase (Arg120 Interaction) COOH->Target_COX Salt Bridge Biaryl->Target_TTR Halogen Binding Pocket Target_DHODH Target: DHODH (Ubiquinone Channel) Fluoro->Target_DHODH Hydrophobic Interaction

Caption: Pharmacophore map linking chemical substructures to specific protein binding sites.

Primary Biological Activity: Transthyretin (TTR) Stabilization

The most scientifically grounded application for 4-(4-Fluorophenyl)-3-methoxybenzoic acid is as a Kinetic Stabilizer of Transthyretin .

Mechanism of Action

Transthyretin is a homotetrameric protein that transports thyroxine (T4) and retinol. In ATTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.

  • Binding Site: The molecule binds to the two T4-binding pockets located at the dimer-dimer interface.

  • Mode: The carboxylic acid forms electrostatic salt bridges with Lys15 and Lys15' . The biaryl system extends into the inner and outer binding cavities (HBP1/HBP2).

  • Effect: Binding "super-stabilizes" the native tetramer, raising the energy barrier for dissociation and preventing amyloidogenesis.

Predictive Potency

Compared to Diflunisal (an FDA-approved NSAID repurposed for TTR), the 3-methoxy group may offer superior selectivity or solubility, while the 4-fluoro group mimics the iodine atoms of Thyroxine (T4), enhancing affinity for the halogen-binding pockets.

Experimental Protocol: TTR Fluorescence Polarization Assay

To validate this activity, researchers should utilize a competition assay against a fluorescent probe.

Materials:

  • Recombinant Human TTR (0.5 µM).

  • Fluorescent Probe: Resveratrol-fluorescein or similar T4-site binder.

  • Assay Buffer: PBS, pH 7.4.

Workflow:

  • Preparation: Dilute 4-(4-Fluorophenyl)-3-methoxybenzoic acid in DMSO (10 mM stock).

  • Incubation: Mix TTR (0.5 µM) with the test compound (0.1 µM – 100 µM) in a 96-well black plate.

  • Probe Addition: Add fluorescent probe (1 µM) and incubate for 30 mins at RT.

  • Measurement: Measure Fluorescence Polarization (Ex: 485 nm, Em: 525 nm).

  • Analysis: A decrease in polarization indicates displacement of the probe, confirming binding to the T4 pocket. Calculate IC50.

Secondary Biological Activity: DHODH Inhibition

Biphenyl carboxylic acids are a known class of Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., Brequinar analogs).

Mechanism of Action

DHODH is a mitochondrial enzyme essential for de novo pyrimidine synthesis.

  • Binding: The molecule mimics the ubiquinone cofactor. The carboxylate group interacts with the polar region of the ubiquinone channel (Arg136/Gln47), while the biphenyl tail occupies the hydrophobic tunnel.

  • Therapeutic Utility: Inhibition leads to nucleotide depletion in rapidly dividing cells (T-cells/B-cells), offering potential in autoimmune diseases (MS, RA) and oncology .

Experimental Protocol: DCIP Reduction Assay

Workflow:

  • System: Purified recombinant human DHODH enzyme.

  • Substrates: L-Dihydroorotate (L-DHO) and Decylubiquinone (Qd).

  • Indicator: 2,6-Dichlorophenolindophenol (DCIP) (Blue → Colorless upon reduction).

  • Reaction: Monitor the decrease in absorbance at 600 nm (reduction of DCIP coupled to Qd reduction).

  • Validation: Compare activity against Brequinar (positive control).

Chemical Synthesis (Suzuki-Miyaura Coupling)

Since this compound is a specific biaryl, it is synthesized via palladium-catalyzed cross-coupling.

Reaction Scheme:

  • Reactant A: 4-Bromo-3-methoxybenzoic acid

  • Reactant B: 4-Fluorophenylboronic acid

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃

Synthesis Start Start Materials: 4-Bromo-3-methoxybenzoic acid + 4-Fluorophenylboronic acid Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (2 eq) Dioxane/H2O (4:1) Start->Catalyst Reaction Reflux (90°C, 12h) Inert Atmosphere (N2) Catalyst->Reaction Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup Product Product: 4-(4-Fluorophenyl)-3-methoxybenzoic acid (Recrystallize from EtOH) Workup->Product

Caption: Standard Suzuki-Miyaura coupling workflow for synthesizing the biaryl scaffold.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents, 23(11), 1431-1450. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-methoxybenzoic Acid Derivatives and Analogs

Foreword: The Architectural Elegance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The biphenyl scaffold, c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The biphenyl scaffold, characterized by its two interconnected phenyl rings, is one such "privileged structure."[1][2][3] Its inherent conformational flexibility and capacity for diverse functionalization have made it a versatile platform for designing molecules that interact with a wide array of biological targets.[1] This guide focuses on a specific, highly promising subclass: derivatives and analogs of 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

This core structure is a masterclass in rational drug design. It combines the rigid, yet rotatable, biphenyl core with strategically placed functional groups: a methoxy moiety, a fluorine atom, and a carboxylic acid. Each element is deliberately chosen for its potential to modulate pharmacokinetic properties, enhance target binding, and drive therapeutic efficacy. We will deconstruct this molecule, exploring its synthesis, the intricate dance of its structure-activity relationships (SAR), and its demonstrated potential across various therapeutic domains. This document serves as a technical resource for researchers and drug development professionals aiming to harness the power of this compelling chemical architecture.

Synthetic Strategies: Assembling the Biphenyl Core

The construction of the 4-aryl-benzoic acid scaffold is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction stands as the preeminent choice for its reliability, functional group tolerance, and generally high yields.[2][3]

The Suzuki-Miyaura Cross-Coupling Approach

The fundamental logic of this approach involves the palladium-catalyzed coupling of an aryl boronic acid (or boronate ester) with an aryl halide. In the context of our target scaffold, this translates to reacting a (4-fluorophenyl)boronic acid with a suitably substituted bromobenzoic acid derivative.

The causality behind this choice is rooted in efficiency. The required precursors, such as 4-bromo-3-methoxybenzoic acid and (4-fluorophenyl)boronic acid, are commercially available or can be synthesized through well-established routes. For instance, related building blocks like 4-fluoro-3-methoxybenzoic acid can be prepared from the corresponding methyl ester via saponification.[4] This accessibility streamlines the initial phases of a discovery campaign.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst A 4-Bromo-3-methoxybenzoic Acid Ester F Suzuki-Miyaura Cross-Coupling A->F B (4-Fluorophenyl)boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G 4-(4-Fluorophenyl)-3-methoxybenzoic Acid Ester Intermediate F->G H Saponification (e.g., LiOH, NaOH) G->H I Final Product: 4-(4-Fluorophenyl)-3-methoxybenzoic Acid H->I

Caption: Generalized Suzuki-Miyaura coupling workflow.

Protocol: Synthesis of Methyl 4-(4-Fluorophenyl)-3-methoxybenzoate

This protocol provides a self-validating system for synthesizing the core ester intermediate, a crucial precursor for creating a library of derivatives (e.g., amides) or for final hydrolysis to the carboxylic acid.

Materials:

  • Methyl 4-bromo-3-methoxybenzoate (1.0 eq)

  • (4-Fluorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

Step-by-Step Methodology:

  • Degassing: To a flame-dried round-bottom flask, add 1,4-dioxane and deionized water (4:1 ratio). Sparge the solvent mixture with argon or nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reactant Loading: Add methyl 4-bromo-3-methoxybenzoate, (4-fluorophenyl)boronic acid, and potassium carbonate to the flask.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst. The mixture will typically turn a yellowish color.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 85-90 °C under an inert atmosphere (argon or nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water and then brine. This removes the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 4-(4-fluorophenyl)-3-methoxybenzoate.

Structure-Activity Relationships (SAR): Decoding the Molecular Language

The therapeutic efficacy of this scaffold is dictated by the interplay of its constituent parts. Understanding the SAR is critical for optimizing potency, selectivity, and pharmacokinetic profiles. The biphenyl core provides a foundational structure, making these compounds valuable in various therapeutic areas, including their use as anti-inflammatory, antihypertensive, and anticancer agents.[1]

The Role of Key Functional Groups
  • 4-Fluoro Substituent: The introduction of a fluorine atom is a classic medicinal chemistry strategy. Its high electronegativity can form crucial hydrogen bonds or dipole interactions with target proteins. Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

  • 3-Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group and a hydrogen bond acceptor.[6] Its position ortho to the carboxylic acid can influence the acidity and conformation of the carboxyl group, subtly altering its presentation to a binding pocket. This group also impacts the molecule's overall lipophilicity.

  • Carboxylic Acid: This is often the primary "anchor" point, forming strong ionic interactions (salt bridges) or hydrogen bonds with basic residues (e.g., Lysine, Arginine) in a protein's active site. It is a critical pharmacophore for many enzyme inhibitors and receptor antagonists.

  • Biphenyl Core: This provides a semi-rigid spacer that orients the key functional groups in a defined three-dimensional space. The dihedral angle between the two phenyl rings can be a key determinant of biological activity.

Caption: Logical flow of structure-activity relationships.

SAR Data from Analogous Systems

While specific SAR data for the exact title compound is proprietary or dispersed, we can infer valuable insights from structurally related molecules.

Compound Class Structural Modification Observed Effect on Activity Reference
Biphenyl Benzoic AcidsReplacement of 3-chlorophenyl with 3-pyridyl ringAdjusted lipophilicity and improved potency as β3-AR agonists.[7]
Methoxybenzoyl ThiazolesModifications of the methoxybenzoyl "A" ringAntiproliferative activity was highly sensitive to substitution patterns.[8]
Tropane AnaloguesReplacement of 4'-Fluoro with 4'-Chloro groupSlightly reduced dopamine transporter (DAT) binding affinity but maintained high uptake potency.[9][10]
Methoxybenzoic Acid EstersEsterification of 4-hydroxy-3-methoxybenzoic acidResulted in a lead compound (HMBME) that inhibits the Akt/NFκB survival pathway in prostate cancer cells.[11]

Biological Activities and Therapeutic Potential

The 4-(4-Fluorophenyl)-3-methoxybenzoic acid scaffold and its analogs are being investigated across multiple disease areas, leveraging their ability to interact with diverse biological targets. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.

Anticancer Activity

Derivatives of methoxybenzoic acid have shown promise as anticancer agents. For example, the curcumin derivative 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) was found to inhibit the proliferation of prostate cancer cells.[11] Its mechanism of action involves the induction of apoptosis by targeting the Akt/NFκB cell survival signaling pathway.[11] This pathway is a critical regulator of cell survival and is often dysregulated in malignancies.

HMBME HMBME Derivative Akt Akt Kinase HMBME->Akt Inhibits NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Inhibition of the Akt/NF-κB pathway by an analog.

Central Nervous System (CNS) Applications

The biphenyl methoxy tropane scaffold, which shares key structural features with our topic molecule, has been extensively studied for its interaction with monoamine transporters. Specifically, analogs with bis(4-fluorophenyl)methoxy groups demonstrate high-affinity binding to the dopamine transporter (DAT).[9][10][12][13] This has led to their investigation as potential "atypical" DAT inhibitors for treating cocaine use disorders.[13][14] These compounds are designed to block cocaine from binding to the transporter without producing cocaine-like euphoric effects themselves.[13]

Other Therapeutic Areas
  • Overactive Bladder (OAB): Novel biphenyl benzoic acid derivatives have been identified as highly potent and selective agonists of the human beta-3 adrenergic receptor (β3-AR), showing excellent in vivo efficacy in OAB models.[7]

  • Antiviral Activity: Certain N-phenylbenzamide derivatives, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, have been shown to inhibit both wild-type and drug-resistant Hepatitis B Virus (HBV).[15]

Key Experimental Workflow and Protocols

A successful drug discovery campaign relies on a robust and integrated workflow, from initial synthesis to definitive biological evaluation.

A Precursor Synthesis / Procurement B Suzuki Cross-Coupling (Protocol 1.2) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Compound Library Generation (Amidation, etc.) C->D E Primary Screening: In Vitro Biological Assay (Protocol 4.1) D->E F Hit Identification & SAR Analysis E->F G Lead Optimization (Iterative Synthesis) F->G H In Vivo Efficacy & Pharmacokinetic Studies F->H G->B Iterate

Caption: Integrated drug discovery workflow.

Protocol: MTT Cell Viability Assay

This protocol provides a method to assess the cytotoxic or antiproliferative effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., U-87 glioblastoma cells)[16]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The 4-(4-Fluorophenyl)-3-methoxybenzoic acid scaffold represents a highly adaptable and promising platform for modern drug discovery. Its synthetic accessibility via robust methods like the Suzuki coupling allows for the rapid generation of diverse chemical libraries. The strategic placement of the fluoro, methoxy, and carboxylic acid groups provides a rich playground for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Current research has highlighted its potential in oncology, CNS disorders, and beyond. Future efforts will likely focus on:

  • Exploring Novel Analogs: Systematic modification of each component of the scaffold to uncover new structure-activity relationships and identify leads for unexplored biological targets.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve properties like oral bioavailability, metabolic stability, and brain penetration for CNS applications.[12]

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions and signaling pathways modulated by active compounds to validate targets and guide further design.

For researchers and drug developers, the derivatives and analogs of 4-(4-Fluorophenyl)-3-methoxybenzoic acid are not merely a collection of molecules but a fertile ground for cultivating the next generation of targeted therapeutics.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available from: [Link]

  • WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents.
  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available from: [Link]

  • Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation - PubMed. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]

  • Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation - ResearchGate. Available from: [Link]

  • Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation - Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed. Available from: [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. Available from: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. Available from: [Link]

  • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

  • Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC. Available from: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. Available from: [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed. Available from: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available from: [Link]

  • 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - NIH. Available from: [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

Sources

Foundational

A Comprehensive In-Silico Analysis of 4-(4-Fluorophenyl)-3-methoxybenzoic acid: A Theoretical and Computational Guide

Abstract Biphenyl derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This in-depth technical guide focuses on a specific, promising derivative: 4-(4-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This in-depth technical guide focuses on a specific, promising derivative: 4-(4-Fluorophenyl)-3-methoxybenzoic acid. While direct experimental data on this compound is nascent, this document outlines a comprehensive theoretical and computational framework to elucidate its structural, spectroscopic, electronic, and potential therapeutic properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we present a robust workflow for predicting the molecule's behavior and guiding future experimental drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the characterization and development of novel therapeutic agents.

Introduction: The Rationale for Computational Scrutiny

The biphenyl moiety serves as a critical structural motif in a multitude of compounds with significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] The functionalization of the biphenyl core with specific substituents can dramatically influence its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 4-(4-Fluorophenyl)-3-methoxybenzoic acid, incorporates three key functional groups:

  • A Carboxylic Acid: A common feature in many drugs, providing a site for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions.

  • A Methoxy Group: This group can alter the electronic properties and metabolic stability of the molecule.

  • A Fluorophenyl Group: The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4]

Given these features, a thorough theoretical investigation is warranted to predict its molecular properties and potential as a drug candidate. Computational chemistry provides a cost-effective and time-efficient means to achieve this, offering insights that can prioritize and streamline subsequent experimental work.

Theoretical Framework and Computational Methodology

Our proposed in-silico analysis is grounded in Density Functional Theory (DFT), a quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules.[1] This will be complemented by molecular docking studies to explore potential protein-ligand interactions.[1][2][5]

Workflow for In-Silico Analysis

The following diagram illustrates the proposed computational workflow:

G cluster_0 Phase 1: Molecular Modeling & Optimization cluster_1 Phase 2: Property Calculation & Analysis cluster_2 Phase 3: Bioactivity Prediction A Initial 3D Structure Generation B Geometry Optimization using DFT (B3LYP/6-311++G(d,p)) A->B Initial Geometry C Frequency Calculation (FT-IR) B->C Optimized Structure D NMR Chemical Shift Calculation B->D Optimized Structure E Frontier Molecular Orbital Analysis (HOMO-LUMO) B->E Optimized Structure F Molecular Electrostatic Potential (MEP) B->F Optimized Structure G Selection of Protein Target(s) B->G Ligand Preparation H Molecular Docking Simulation (AutoDock Vina) G->H I Analysis of Binding Affinity & Interactions H->I

Caption: Proposed computational workflow for the analysis of 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

Detailed Computational Protocols

Protocol 1: Geometry Optimization and Spectroscopic Analysis

  • Initial Structure Generation: The 2D structure of 4-(4-Fluorophenyl)-3-methoxybenzoic acid will be drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

  • Quantum Chemical Calculations: All theoretical calculations will be performed using the Gaussian 09 software package.[1]

  • DFT Method: The geometry of the molecule will be optimized in the gas phase using DFT with the Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) and the 6-311++G(d,p) basis set.[2][6] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure. The calculated frequencies will be used to predict the theoretical FT-IR spectrum.

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method will be employed to calculate the 1H and 13C NMR chemical shifts in a suitable solvent (e.g., DMSO-d6) using the integral equation formalism polarizable continuum model (IEFPCM).[7]

Protocol 2: Molecular Docking

  • Ligand Preparation: The optimized 3D structure of 4-(4-Fluorophenyl)-3-methoxybenzoic acid will be prepared for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDock Tools.

  • Protein Target Selection: Based on the known biological activities of similar biphenyl carboxylic acid derivatives, a relevant protein target will be selected. For instance, Cytochrome P450 enzymes or specific receptors implicated in inflammation or cancer could be chosen.[1][2] The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

  • Docking Simulation: Molecular docking will be performed using AutoDock Vina.[1] The search space (grid box) will be defined to encompass the active site of the protein. The Lamarckian genetic algorithm is a commonly used search algorithm for this purpose.[8]

  • Analysis of Results: The docking results will be analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

Predicted Molecular Properties and Data Interpretation

This section outlines the expected outcomes of the computational studies and their interpretation.

Molecular Geometry

The DFT calculations will yield the optimized 3D geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. A key parameter to analyze will be the dihedral angle between the two phenyl rings, which dictates the molecule's conformation and can significantly impact its ability to bind to a receptor.

Table 1: Predicted Key Geometrical Parameters (Illustrative)

ParameterPredicted ValueSignificance
C-C (inter-ring) bond length~1.49 ÅIndicates the strength of the bond connecting the two phenyl rings.
Dihedral Angle (Phenyl-Phenyl)35-45°A non-planar conformation is expected, influencing steric hindrance and receptor fit.
O-H (Carboxylic Acid) bond length~0.97 ÅStandard bond length for a carboxylic acid proton.
C=O (Carboxylic Acid) bond length~1.21 ÅTypical double bond character.
Spectroscopic Profile

The predicted FT-IR and NMR spectra will serve as a benchmark for future experimental characterization.

Table 2: Predicted Vibrational Frequencies (FT-IR) and Assignments (Illustrative)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid)~3500 (broad)Strong
C-H stretch (Aromatic)3100-3000Medium
C=O stretch (Carboxylic Acid)~1700Strong
C=C stretch (Aromatic)1600-1450Medium-Strong
C-O stretch (Ether & Acid)1300-1200Strong
C-F stretch~1100Strong

Table 3: Predicted NMR Chemical Shifts (Illustrative)

Proton/CarbonPredicted Chemical Shift (δ, ppm)Rationale
COOH> 12.0Deshielded acidic proton.
Aromatic Protons7.0 - 8.2The specific shifts will depend on the electronic effects of the substituents.
OCH₃ Protons~3.9Typical chemical shift for a methoxy group attached to an aromatic ring.
Carboxyl Carbon~168Characteristic of a carboxylic acid.
Aromatic Carbons110 - 165The C-F and C-O carbons will show characteristic shifts.
Electronic Properties: Insights from Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

G cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Gap ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap.

  • HOMO: The distribution of the HOMO will likely be concentrated on the electron-rich methoxy-substituted phenyl ring, indicating the region most susceptible to electrophilic attack.

  • LUMO: The LUMO is expected to be localized on the fluorophenyl and carboxylic acid moieties, highlighting the regions that can accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[3] The calculated ΔE will be a key indicator of the molecule's potential as a reactive species in biological systems.

Molecular Electrostatic Potential (MEP)

The MEP map will provide a visual representation of the charge distribution around the molecule. The red regions (negative potential) will be concentrated around the electronegative oxygen and fluorine atoms, indicating sites for electrophilic attack and hydrogen bonding. The blue regions (positive potential) will be associated with the hydrogen atoms.

Predicted Biological Activity from Molecular Docking

The molecular docking simulations will provide two key pieces of information:

  • Binding Affinity: A lower binding energy (more negative value) indicates a more favorable binding interaction between the ligand and the protein target. This can be used to rank the potential efficacy of the compound against different targets.

  • Binding Mode: The visualization of the docked pose will reveal the specific amino acid residues involved in the interaction. This information is invaluable for understanding the structure-activity relationship and for designing more potent analogs. For example, the carboxylic acid group is expected to form strong hydrogen bonds with polar residues in the active site.

Table 4: Illustrative Molecular Docking Results

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Example: Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond
Val523, Ser353Hydrophobic Interaction

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. The proposed DFT and molecular docking studies will provide a wealth of information regarding its geometry, spectroscopic signature, electronic properties, and potential as a bioactive molecule.

The results from these in-silico investigations will serve as a critical foundation for guiding future experimental work. The predicted spectroscopic data will aid in the structural confirmation of the synthesized compound, while the insights from molecular docking can prioritize which biological assays should be performed. This synergistic approach of combining computational and experimental techniques is paramount in modern drug discovery, enabling a more efficient and targeted development of new therapeutic agents.

References

  • Kumari, N., Sharma, R., Singh, M., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Chemical & Pharmaceutical Research, 4(3), 1-9. Available at: [Link]

  • Patel, K., et al. (2021). Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 35(11), e22903. Available at: [Link]

  • Kumar, M. H., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 595-603. Available at: [Link]

  • IUCr Journals. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)-[1,10-biphenyl]-3-carboxylic acid. Available at: [Link]

  • European Journal of Chemistry. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • PubMed. (2018). Facile Synthesis, Crystal Structure, DFT Calculation and Biological Activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5 (4H)-one (5). Available at: [Link]

  • PubChemLite. (n.d.). 4-{[(4-fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - PMC. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Six Chongqing Chemdad Co. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID. Available at: [Link]

  • EPA. (2025). 4-[(3-Fluorophenyl)methoxy]benzoic acid - Related Substances. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Available at: [Link]

  • Dovepress. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Available at: [Link]

  • Dovepress. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. Available at: [Link]

  • bioRxiv. (2020). Computational studies of drug repurposing targeting P-glycoprotein mediated multidrug-resistance phenotypes in agents of neglected tropical diseases. Available at: [Link]

  • PubMed. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Available at: [Link]

  • EDCs DataBank. (n.d.). 4-methoxybenzoic acid. Available at: [Link]html)

Sources

Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

A Note on Nomenclature: The initial query for "4-(4-Fluorophenyl)-3-methoxybenzoic acid" did not correspond to a readily available, standard chemical entity in major databases. The structure implied by this name suggests...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The initial query for "4-(4-Fluorophenyl)-3-methoxybenzoic acid" did not correspond to a readily available, standard chemical entity in major databases. The structure implied by this name suggests a biphenyl scaffold. However, based on common structural motifs in medicinal chemistry and the available scientific literature, this guide focuses on the more prevalent and well-documented compound, 4-Fluoro-3-methoxybenzoic acid (CAS RN: 82846-18-2). It is presumed that this is the intended subject of the technical inquiry. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals on its synthesis, properties, and applications.

Introduction: The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] 4-Fluoro-3-methoxybenzoic acid is a prime example of a fluorinated building block that has gained significant traction in the pharmaceutical industry.[2] Its strategic placement of a fluorine atom and a methoxy group on the benzoic acid core provides medicinal chemists with a versatile scaffold to fine-tune the electronic and steric properties of new chemical entities.[2] This guide will delve into the technical details of 4-Fluoro-3-methoxybenzoic acid, providing a critical resource for its effective utilization in research and development.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental to its application in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

IUPAC Name and Synonyms
  • IUPAC Name: 4-fluoro-3-methoxybenzoic acid[4]

  • Synonyms: 4-Fluoro-m-anisic Acid

  • CAS Number: 82846-18-2[4]

Physicochemical Data

The key properties of 4-Fluoro-3-methoxybenzoic acid are summarized in the table below. This data is essential for reaction planning, purification, and analytical method development.

PropertyValueSource
Molecular Formula C₈H₇FO₃[4][5]
Molecular Weight 170.14 g/mol [4][5]
Appearance White to cream crystals or powder[][7]
Melting Point 203.5-212.5 °C[7]
Boiling Point 304.8 °C at 760 mmHg[]
Density 1.307 g/cm³[]
XLogP3 1.9[4]

Synthesis and Manufacturing

The reliable and scalable synthesis of 4-Fluoro-3-methoxybenzoic acid is critical for its widespread use as a pharmaceutical intermediate. A common and efficient laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Synthetic Workflow Overview

The synthesis from methyl 4-fluoro-3-methoxybenzoate is a straightforward and high-yielding process, making it a preferred route for obtaining this valuable intermediate. The workflow involves a simple hydrolysis step followed by acidification and isolation.

SynthesisWorkflow Start Methyl 4-fluoro-3-methoxybenzoate Step1 Dissolve in Methanol Start->Step1 Starting Material Step2 Add NaOH solution (in Water) Step1->Step2 Step3 Stir at Room Temp. (4 hours) Step2->Step3 Hydrolysis Step4 Remove Solvent (Reduced Pressure) Step3->Step4 Step5 Dissolve Residue in Water Step4->Step5 Step6 Adjust pH to 4 (with 1N HCl) Step5->Step6 Acidification Step7 Filter Precipitate Step6->Step7 Precipitation Step8 Wash with Water Step7->Step8 End 4-Fluoro-3-methoxybenzoic acid (White Solid, ~97% Yield) Step8->End Isolation & Drying

Caption: General workflow for the synthesis of 4-Fluoro-3-methoxybenzoic acid.

Detailed Experimental Protocol

The following protocol is based on established literature procedures and provides a reliable method for the synthesis of 4-Fluoro-3-methoxybenzoic acid.[8]

Materials:

  • Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)

  • Methanol (100 mL)

  • Sodium hydroxide (9.5 g, 240 mmol)

  • Deionized water

  • 1N Hydrochloric acid solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-fluoro-3-methoxybenzoate (11 g) in methanol (100 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (9.5 g) in water (20 mL) and add it to the methanolic solution of the ester.

  • Reaction Execution: Stir the resulting mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion of the reaction, remove the methanol by distillation under reduced pressure.

  • Work-up: Dissolve the obtained residue in water (100 mL).

  • Acidification and Precipitation: Adjust the pH of the aqueous solution to 4 by the dropwise addition of 1N HCl solution. A white solid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with three portions of water (50 mL each).

  • Drying: Dry the purified product to obtain 4-Fluoro-3-methoxybenzoic acid as a white solid (expected yield: ~9 g, 97%).

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, melting point analysis, and HPLC. The reported ¹H-NMR (300 MHz, DMSO-d6) shows characteristic peaks at δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), and 3.91 (s, 3H).

Applications in Drug Discovery and Development

4-Fluoro-3-methoxybenzoic acid is a versatile building block used in the synthesis of a wide range of therapeutic agents. Its utility stems from the unique combination of functional groups that allow for diverse chemical modifications.

Key Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material or intermediate in the synthesis of several classes of drugs:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): It is used as an intermediate in the synthesis of various NSAIDs, highlighting its importance in developing treatments for pain and inflammation.[2]

  • Antiviral and Antifungal Agents: The versatility of its structure allows for incorporation into diverse molecular scaffolds, opening avenues for the development of new antiviral and antifungal therapies.[2]

  • Transthyretin (TTR) Stabilizers: A patent has described the use of a related compound, 4-fluoro-3-hydroxybenzoic acid (which can be synthesized from 4-fluoro-3-methoxybenzoic acid), as a key intermediate in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[9]

Rationale for Use in Medicinal Chemistry

The strategic incorporation of the 4-fluoro-3-methoxybenzoyl moiety into a drug candidate is driven by several key considerations:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]

  • Lipophilicity and Permeability: The fluorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase bioavailability.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.[2]

The logical flow from this intermediate to a potential drug candidate often involves the modification of the carboxylic acid group, for instance, through amidation or esterification, to connect it to other parts of the final molecule.

DrugDevLogic Intermediate 4-Fluoro-3-methoxybenzoic acid Activation Carboxylic Acid Activation (e.g., to acyl chloride) Intermediate->Activation Coupling Coupling Reaction (e.g., Amidation, Esterification) Activation->Coupling TargetMolecule Target Bioactive Molecule / API Coupling->TargetMolecule Properties Enhanced Properties: - Metabolic Stability - Lipophilicity - Binding Affinity TargetMolecule->Properties imparts

Caption: Logical workflow for utilizing 4-Fluoro-3-methoxybenzoic acid in drug development.

Conclusion

4-Fluoro-3-methoxybenzoic acid stands out as a high-value chemical intermediate for the pharmaceutical industry. Its unique substitution pattern provides a powerful tool for medicinal chemists to address common challenges in drug design, such as metabolic instability and poor bioavailability. The straightforward and high-yielding synthesis further enhances its appeal as a reliable building block. As the demand for more effective and safer therapeutics continues to grow, the strategic use of well-designed, fluorinated intermediates like 4-Fluoro-3-methoxybenzoic acid will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Pharma's Almanac. [Link]

  • Singh, S., et al. (2026, February 7). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. [Link]

  • Purser, S. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Stenutz, R. (n.d.). 4-fluoro-3-methoxybenzoic acid. Stenutz. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • PubChemLite. (n.d.). 4-{[(4-fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • ChemSynthesis. (2025, May 20). 4-fluoro-3-methoxybenzoic acid. [Link]

  • NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. NIST Chemistry WebBook. [Link]

Sources

Foundational

Technical Guide: Sourcing and Synthesis of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

The commercial availability of 4-(4-Fluorophenyl)-3-methoxybenzoic acid (CAS 1214384-09-4 , often cataloged under the IUPAC-consistent name 4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-carboxylic acid ) is currently characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

The commercial availability of 4-(4-Fluorophenyl)-3-methoxybenzoic acid (CAS 1214384-09-4 , often cataloged under the IUPAC-consistent name 4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-carboxylic acid ) is currently characterized by a "Make-on-Demand" supply chain rather than off-the-shelf bulk inventory.

This technical guide details the procurement strategy, synthetic validation, and quality control protocols required for researchers utilizing this biaryl scaffold.

Executive Summary

4-(4-Fluorophenyl)-3-methoxybenzoic acid is a specialized biaryl intermediate used primarily in the development of TRPC6 inhibitors , Bcl-2 antagonists , and NSAID analogs . Due to its specific substitution pattern—a methoxy group ortho to the biaryl axis and meta to the carboxylic acid—it is frequently misidentified in databases.

  • Primary Commercial Status: Custom Synthesis / Lead Time 2–4 Weeks.

  • Key Identity Conflict: Often listed as 4'-Fluoro-2-methoxybiphenyl-4-carboxylic acid .[1]

  • Critical Precursors: 4-Bromo-3-methoxybenzoic acid + 4-Fluorophenylboronic acid.

Chemical Profile & Nomenclature

To ensure accurate procurement, you must use the correct chemical descriptors. The "3-methoxy" designation in the user request refers to the position relative to the carboxylic acid, whereas catalog nomenclature often references the biphenyl linkage.

AttributeSpecification
Common Name 4-(4-Fluorophenyl)-3-methoxybenzoic acid
Catalog Name (IUPAC) 4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 1214384-09-4
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
SMILES COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(F)C=C2
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[2][3][4]

Commercial Landscape & Suppliers

Direct stock of this specific isomer is rare. Most suppliers operate on a "synthesize upon order" basis.

Tier 1: Custom Synthesis & Catalog Aggregators

These suppliers list the CAS but likely hold zero stock. Expect a 2–3 week lead time for synthesis.

  • Arctom Scientific: Lists CAS 1214384-09-4 (Inquiry basis).

  • BLD Pharm: Strong capability in boronic acid couplings; likely source for rapid custom synthesis.

  • Combi-Blocks: Excellent source for the precursors (see Section 4).

Tier 2: Precursor Sourcing (The "Make" Strategy)

If lead times are prohibitive, the most reliable strategy is in-house synthesis. The precursors are commodity chemicals with high availability.

ComponentChemical NameCASCommercial Availability
Scaffold (A) 4-Bromo-3-methoxybenzoic acid 56256-14-5 High (Sigma, Enamine, Combi-Blocks)
Coupling Partner (B) 4-Fluorophenylboronic acid 1765-93-1 Very High (Global Availability)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄VariousCommodity

Technical Synthesis Protocol (Suzuki-Miyaura Coupling)

If commercial procurement fails, the following protocol is the industry standard for generating high-purity biaryl acids. This method exploits the solubility difference of the carboxylic acid to simplify purification.

Reaction Scheme

The synthesis involves a Palladium-catalyzed cross-coupling between the aryl bromide and the aryl boronic acid.

SynthesisPathway Start1 4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5) Reaction Suzuki Coupling Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Start1->Reaction Start2 4-Fluorophenylboronic acid (CAS 1765-93-1) Start2->Reaction Workup Acid-Base Extraction (Isolates COOH) Reaction->Workup 100°C, 4-12h Product 4-(4-Fluorophenyl)-3-methoxybenzoic acid (CAS 1214384-09-4) Workup->Product Recrystallization

Figure 1: Validated synthetic pathway for the target biaryl acid.

Step-by-Step Protocol
  • Charge: In a reaction vial, combine 4-Bromo-3-methoxybenzoic acid (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) rapidly under Nitrogen flow.

  • Reaction: Seal and heat to 90–100°C for 4–12 hours. Monitor by LC-MS (Target Mass: 246.24 [M+H]⁺ or 245.2 [M-H]⁻).

  • Workup (Self-Validating Step):

    • Dilute with water and wash with Ethyl Acetate (discards non-acidic impurities like homocoupled biphenyls).

    • Acidify the aqueous layer to pH ~2 with 1M HCl. The product should precipitate.[3]

    • Extract the precipitate with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Quality Control & Validation

When sourcing or synthesizing this compound, specific impurities must be monitored.

Critical Quality Attributes (CQAs)
  • Debrominated Byproduct: 3-Methoxybenzoic acid. (Result of incomplete coupling or Pd-catalyzed reduction).

    • Detection: LC-MS (Mass 152).

  • Homocoupling: 4,4'-Difluorobiphenyl.

    • Control: Eliminated during the basic wash step (neutral impurity).

  • Palladium Residuals: Critical for biological assays.

    • Limit: < 10 ppm (if used in cell-based assays). Use a metal scavenger resin (e.g., SiliaMetS® Thiol) if synthesizing in-house.

Analytical Check (LC-MS)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Retention Time: The biaryl product will elute significantly later than the bromo-benzoic acid starting material due to the added lipophilicity of the fluorophenyl group.

Strategic Sourcing Decision Tree

Use this logic flow to determine your procurement method.

SourcingStrategy Need Requirement: 4-(4-Fluorophenyl)-3-methoxybenzoic acid Check Check Supplier Stock (Arctom, BLD Pharm) Need->Check Stock In Stock? Check->Stock Buy Direct Purchase (Lead Time: <1 week) Stock->Buy Yes Precursors Do you have precursors? (Bromo-acid + Boronic acid) Stock->Precursors No Custom Request Custom Synthesis (Lead Time: 2-4 weeks) Make In-House Synthesis (Lead Time: 3 days) Precursors->Custom No (Outsource) Precursors->Make Yes (Fastest)

Figure 2: Decision matrix for sourcing vs. synthesis based on timeline urgency.

References

  • Arctom Scientific. Product Catalog: 4'-Fluoro-2-methoxybiphenyl-4-carboxylic acid (CAS 1214384-09-4).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • PubChem. Compound Summary: 4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5). Link

  • BLD Pharm. Boronic Acid Building Blocks. Link

Sources

Protocols & Analytical Methods

Method

pharmacokinetic profiling of 4-(4-Fluorophenyl)-3-methoxybenzoic acid

Application Note: Preclinical Pharmacokinetic Profiling of 4-(4-Fluorophenyl)-3-methoxybenzoic acid Executive Summary & Compound Analysis Compound: 4-(4-Fluorophenyl)-3-methoxybenzoic acid Molecular Formula: C₁₄H₁₁FO₃ Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Pharmacokinetic Profiling of 4-(4-Fluorophenyl)-3-methoxybenzoic acid

Executive Summary & Compound Analysis

Compound: 4-(4-Fluorophenyl)-3-methoxybenzoic acid Molecular Formula: C₁₄H₁₁FO₃ Molecular Weight: 246.24 g/mol Physicochemical Class: Lipophilic Weak Acid (Biaryl Acid)

Abstract: This guide details the pharmacokinetic (PK) characterization of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. As a biaryl carboxylic acid, this compound presents specific challenges: high plasma protein binding, potential for reactive acyl glucuronide formation, and ionization-dependent solubility. This protocol moves beyond standard screening to address the specific liabilities of acidic drug candidates, ensuring data integrity through specialized sample handling (stabilization of labile metabolites) and optimized LC-MS/MS detection (negative mode ESI).

Key Predicted Properties:

  • pKa: ~4.2–4.5 (Carboxylic acid moiety).

  • LogP: ~3.5 (Moderate lipophilicity due to the fluorophenyl and methoxy groups).

  • Ionization: >99.9% anionic at physiological pH (7.4), limiting passive diffusion but enhancing albumin binding.

Bioanalytical Method Development (LC-MS/MS)

Objective: Develop a sensitive, selective assay for the parent compound in plasma. Challenge: Carboxylic acids often ionize poorly in positive mode and can suffer from peak tailing.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative Mode (ESI-) is mandatory. The deprotonated molecule [M-H]⁻ is the most stable precursor.

  • Precursor Ion: m/z 245.1

  • Product Ions (MRM Transitions):

    • Quantifier:m/z 245.1 → 201.1 (Loss of CO₂, typical for benzoic acids).

    • Qualifier:m/z 245.1 → 230.1 (Loss of •CH₃ from methoxy group).

ParameterSettingRationale
Source Temp 450°CHigh temp required to desolvate aqueous mobile phase.
Capillary Voltage -2.5 kVNegative mode operation.
Cone Voltage 30 VOptimize for [M-H]⁻ stability.
Collision Energy 15–20 eVSufficient to fragment the stable benzoate core.
Chromatography (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Expert Insight: Avoid high concentrations of modifiers that suppress negative ionization. Ammonium fluoride (0.5 mM) in Phase A can significantly enhance signal in negative mode if sensitivity is low.

In Vitro ADME Profiling

Metabolic Stability & Acyl Glucuronidation

Critical Mechanism: Carboxylic acids are primary substrates for UGT enzymes (Phase II), forming acyl glucuronides .[3] These metabolites are chemically reactive and can covalently bind to proteins, leading to immune-mediated toxicity (DILI).

Protocol: Microsomal Stability (Phase I & II)

  • System: Liver Microsomes (Rat/Human) + NADPH (for CYP) + UDPGA (for UGT) .

    • Note: Standard stability assays often omit UDPGA. For this compound, UDPGA is required to see the primary clearance route.

  • Incubation: 1 µM test compound, 0.5 mg/mL protein, 37°C.

  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: Monitor disappearance of Parent and appearance of Glucuronide (+176 Da).

Graphviz Workflow: Metabolite Risk Assessment

AcylGlucuronide cluster_protocol Mitigation Protocol Parent Parent Drug (Carboxylic Acid) UGT UGT Enzymes (+UDPGA) Parent->UGT Phase II AcylGlu Acyl Glucuronide (Unstable/Reactive) UGT->AcylGlu Hydrolysis Hydrolysis (Back to Parent) AcylGlu->Hydrolysis High pH / Temp Binding Covalent Binding (Toxicity Risk) AcylGlu->Binding Transacylation Acid Acidify Plasma (pH < 4) AcylGlu->Acid Hydrolysis->Parent Bioanalytical Error (Overestimation) Cold Keep on Ice

Caption: Pathway of acyl glucuronide formation and the critical risk of ex vivo hydrolysis causing bioanalytical errors.

Plasma Protein Binding (RED Assay)

Expectation: >99% Binding (Acidic drugs bind albumin avidly). Method: Rapid Equilibrium Dialysis (RED).[4][5][6][7]

  • Spike: Plasma with 1 µM compound.

  • Dialysis: Against PBS (pH 7.4) for 4 hours at 37°C.

  • Analysis: Measure Donor (Plasma) and Receiver (Buffer) sides.[5][7]

  • Calculation:

    
    .
    
  • Troubleshooting: If

    
     is <1%, equilibrium time may need extension to 6-8 hours.
    

In Vivo Pharmacokinetics (Rat Protocol)

Study Design
  • Species: Sprague-Dawley Rat (Male, n=3 per arm).

  • Arm 1 (IV): 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).

  • Arm 2 (PO): 5 mg/kg (Vehicle: 0.5% Methylcellulose suspension).

Sample Handling (CRITICAL STEP)

Because the acyl glucuronide metabolite is unstable, plasma samples must be acidified immediately to prevent it from converting back to the parent drug.

Protocol:

  • Collect blood into K2EDTA tubes.

  • Centrifuge at 4°C to harvest plasma.

  • Stabilization: Immediately add 2% Formic Acid (1:10 v/v) to the plasma.

    • Without this step, the "Parent" concentration will artificially rise during storage as the metabolite breaks down.

  • Freeze at -80°C.

Data Analysis (NCA)

Calculate parameters using Non-Compartmental Analysis (e.g., Phoenix WinNonlin).

ParameterDefinitionSignificance for this Compound
CL (Clearance) Volume of plasma cleared per unit time.Low CL suggests metabolic stability; High CL suggests rapid glucuronidation.
Vss (Vol. Dist.) Volume required to contain drug.[5]Likely low (< 1 L/kg) due to high albumin binding confining it to plasma.
F% (Bioavailability)

Acidic drugs usually have good F% unless first-pass glucuronidation is extensive.

Troubleshooting & Expert Insights

Issue: Ion Suppression in LC-MS

  • Symptom:[8][9][10][11] Low signal in plasma samples compared to neat standards.

  • Cause: Phospholipids eluting with the drug.

  • Solution: Use Phospholipid Removal Plates (e.g., Ostro or HybridSPE) during sample preparation instead of simple protein precipitation.

Issue: Double Peaks in Chromatography

  • Cause: If the acyl glucuronide is not separated from the parent, it may fragment in the source (in-source fragmentation) to mimic the parent ion.

  • Solution: Ensure chromatographic baseline separation between the Parent (more lipophilic, elutes later) and its Glucuronide (polar, elutes earlier).

Graphviz: Bioanalytical Decision Tree

Bioanalysis Start Method Development 4-(4-F-Ph)-3-OMe-Benzoic Acid Ionization Test ESI Negative Mode Start->Ionization SensCheck Sensitivity > 1 ng/mL? Ionization->SensCheck Yes Validate Method (Acidified Plasma) SensCheck->Yes Proceed No No SensCheck->No Poor Ionization Deriv Derivatization Strategy (e.g., O-Benzylhydroxylamine) SensCheck->Deriv NewMethod NewMethod Deriv->NewMethod ESI Positive Mode (Amide derivative)

Caption: Decision tree for optimizing mass spectrometry detection of acidic small molecules.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad, and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.[4] Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Link

  • Gao, S., et al. (2015). Stability of Acyl Glucuronides in Plasma: Implications for Pharmacokinetic Analysis. Drug Metabolism and Disposition.[2][4][10] Link

Sources

Application

Application Note: High-Throughput Screening for Novel Modulators of the Orphan Nuclear Receptor NR-X using 4-(4-Fluorophenyl)-3-methoxybenzoic acid

An Application Note and Protocol Guide for High-Throughput Screening using 4-(4-Fluorophenyl)-3-methoxybenzoic acid Introduction The nuclear receptor superfamily represents a large and highly druggable class of ligand-ac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for High-Throughput Screening using 4-(4-Fluorophenyl)-3-methoxybenzoic acid

Introduction

The nuclear receptor superfamily represents a large and highly druggable class of ligand-activated transcription factors, playing critical roles in physiology and disease. Approximately 15% of all FDA-approved drugs target these receptors.[1] The discovery of small molecule ligands for these receptors is a cornerstone of modern drug development. This guide focuses on 4-(4-Fluorophenyl)-3-methoxybenzoic acid, a novel synthetic compound with structural motifs—a bi-aryl core and a carboxylic acid group—suggesting potential activity at nuclear receptors.

While 4-(4-Fluorophenyl)-3-methoxybenzoic acid is not yet extensively characterized in the public domain, its structure warrants investigation. This document provides a comprehensive, albeit prospective, framework for its use in a high-throughput screening (HTS) campaign to identify and characterize modulators of a hypothetical orphan nuclear receptor, herein designated as "NR-X." Orphan nuclear receptors, whose endogenous ligands are unknown, are particularly attractive targets for novel therapeutic discovery.[1]

We present two robust, industry-standard HTS methodologies: a primary biochemical screen using Fluorescence Polarization (FP) to identify direct binders to the NR-X ligand-binding domain (LBD), and a secondary cell-based luciferase reporter assay to confirm functional activity and pathway modulation in a cellular environment. These protocols are designed to be automated, scalable, and to provide the high-quality data necessary for hit identification and validation.[2][3]

Part 1: Primary Screening via Fluorescence Polarization (FP) Competitive Binding Assay

1.1. Scientific Principle

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to study molecular interactions in solution.[4] The principle relies on the rotational speed of a fluorescently labeled molecule (a "tracer"). When a small, fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution before emitting light, resulting in a low polarization signal. If this tracer binds to a much larger molecule, such as the NR-X LBD protein, its rotational motion is significantly slowed. This results in the emission of light that remains highly polarized.[4][5]

In a competitive binding assay format, a test compound like 4-(4-Fluorophenyl)-3-methoxybenzoic acid is introduced. If it binds to the NR-X LBD, it will displace the fluorescent tracer, causing the tracer to tumble freely again and leading to a decrease in the polarization signal. This drop in signal is directly proportional to the binding affinity of the test compound.[6][7] The method is highly amenable to HTS due to its no-wash format, sensitivity, and reproducibility.[7]

1.2. Experimental Workflow: FP Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Dispense NR-X LBD & Fluorescent Tracer Mix P1->A1 P2 Purify NR-X LBD Protein P2->A1 P3 Synthesize & Validate Fluorescent Tracer P3->A1 P4 Prepare Compound Plates (Serial Dilutions) A2 Dispense Test Compound (4-(4-Fluorophenyl)-3-methoxybenzoic acid) & Controls P4->A2 A3 Incubate at Room Temp (e.g., 60 min) A2->A3 A4 Read Fluorescence Polarization (Ex/Em appropriate for tracer) A3->A4 D1 Calculate mP Values A4->D1 D2 Determine Z'-Factor from Controls D1->D2 D3 Calculate % Inhibition D1->D3 D4 Identify 'Hits' Based on Pre-defined Threshold D3->D4

Caption: Workflow for the FP-based competitive binding assay.

1.3. Detailed Protocol: FP Competitive Binding Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • Purified NR-X LBD Protein (e.g., GST-tagged)

  • Fluorescent Tracer (a known ligand of NR-X conjugated to a fluorophore like fluorescein)

  • 4-(4-Fluorophenyl)-3-methoxybenzoic acid

  • Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% BSA

  • DMSO (for compound dilution)

  • Black, low-volume 384-well assay plates

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of 4-(4-Fluorophenyl)-3-methoxybenzoic acid in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a concentration gradient for IC50 determination. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

    • Using an automated liquid handler, transfer 100 nL of each compound dilution (or control) into the wells of the 384-well assay plate.

  • Reagent Preparation:

    • On the day of the assay, dilute the NR-X LBD protein and the fluorescent tracer in cold Assay Buffer to 2X the final desired concentration. The optimal concentrations must be determined empirically, but typical final concentrations are in the low nanomolar range (e.g., 5-20 nM for protein, 1-5 nM for tracer).

  • Assay Execution:

    • Add 10 µL of the 2X NR-X LBD/tracer mix to each well of the compound-plated 384-well plate. The final volume is 20 µL.

    • Plate Controls:

      • Negative Control (Low mP): Wells containing tracer and buffer only (no protein).

      • Positive Control (High mP): Wells containing tracer, protein, and DMSO (no test compound).

    • Seal the plate and centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein). Measure both the parallel and perpendicular fluorescence intensity.

1.4. Data Analysis and Quality Control

  • Z'-Factor Calculation: The quality and robustness of the assay are determined by the Z'-factor, calculated from the controls. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][8]

    • Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )

    • Where high refers to the positive control (high mP) and low refers to the negative control (low mP).

  • Percent Inhibition Calculation: For each test compound concentration, calculate the percent inhibition relative to the controls.

    • % Inhibition = 100 * ( 1 - ( (mP_sample - mP_low) / (mP_high - mP_low) ) )

  • Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO-only wells).

Part 2: Secondary Screening via Cell-Based Luciferase Reporter Assay

2.1. Scientific Principle

To validate the biochemical hits and assess their functional activity in a cellular context, a reporter gene assay is employed. This assay utilizes a cell line that has been engineered to stably express the full-length NR-X receptor. Additionally, the cells contain a reporter construct where a promoter with NR-X response elements drives the expression of a reporter gene, typically Firefly luciferase.[9][10]

If 4-(4-Fluorophenyl)-3-methoxybenzoic acid acts as an agonist of NR-X, it will enter the cell, bind to the receptor, and trigger a conformational change. This complex then translocates to the nucleus, binds to the response elements, and initiates transcription of the luciferase gene.[11][12] Upon addition of the luciferin substrate, the expressed luciferase enzyme produces a bioluminescent signal that is proportional to the transcriptional activity of NR-X. Antagonists would block this process, leading to a reduction in signal. This assay confirms that the compound can cross the cell membrane and modulate the target pathway.[13]

2.2. Experimental Workflow: Luciferase Assay

Luciferase_Workflow cluster_prep Cell Culture & Plating cluster_assay Compound Treatment & Lysis cluster_analysis Data Acquisition & Analysis P1 Culture NR-X Reporter Cell Line P2 Seed Cells into 96/384-well Plates P1->P2 P3 Incubate (24h) for Cell Adherence P2->P3 A1 Treat Cells with Test Compound & Controls P3->A1 A2 Incubate (18-24h) A1->A2 A3 Aspirate Media & Lyse Cells A2->A3 A4 Add Luciferase Assay Reagent A3->A4 D1 Read Luminescence A4->D1 D2 Normalize to Cell Viability (Optional Parallel Plate) D1->D2 D3 Calculate Fold Activation or % Inhibition D1->D3 D4 Confirm 'Hits' with Dose-Response Curves D3->D4

Caption: Workflow for the cell-based luciferase reporter assay.

2.3. Detailed Protocol: Luciferase Reporter Assay

This protocol is for a 96-well format but can be miniaturized.

Materials:

  • HepG2 or HEK293 cells stably expressing full-length NR-X and an NR-X-responsive Firefly luciferase reporter construct.[13]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 4-(4-Fluorophenyl)-3-methoxybenzoic acid and control ligands (known agonist/antagonist)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)[12]

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest and count the reporter cells.

    • Seed the cells into 96-well plates at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(4-Fluorophenyl)-3-methoxybenzoic acid in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

    • Controls:

      • Vehicle Control: Cells treated with DMSO-containing medium only.

      • Positive Control: Cells treated with a known NR-X agonist.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the culture volume in the well (e.g., 100 µL). This reagent typically contains both cell lysis agents and the luciferin substrate.[12]

    • Incubate for 10-15 minutes at room temperature on a plate shaker to ensure complete lysis and signal development.

    • Measure the luminescence using a plate luminometer.

2.4. Data Analysis and Hit Confirmation

  • Fold Activation (for agonists):

    • Fold Activation = RLU_sample / RLU_vehicle

    • Where RLU is the Relative Light Units.

  • Cytotoxicity Assessment: It is crucial to run a parallel assay (e.g., CellTiter-Glo® or CCK-8) to ensure that any decrease in signal is due to target antagonism and not cell death.[14]

  • Hit Confirmation: Hits from the primary screen are confirmed if they show dose-dependent activity in the reporter assay. Confirmed hits should be further characterized to determine their EC50 (for agonists) or IC50 (for antagonists).

Quantitative Data Summary & Assay Parameters

ParameterFP Binding AssayLuciferase Reporter Assay
Plate Format 384-well96- or 384-well
Assay Type Biochemical, Competitive BindingCell-based, Functional
Primary Readout Millipolarization (mP)Relative Light Units (RLU)
Test Compound Conc. 10 µM (primary screen)0.1 nM - 30 µM (dose-response)
Incubation Time 60 minutes18 - 24 hours
Key Controls No protein (low mP), DMSO (high mP)Vehicle (basal RLU), Ref. Agonist (max RLU)
Acceptance Criteria Z'-Factor > 0.5S/B > 5; Consistent control activity

Safety and Handling

4-(4-Fluorophenyl)-3-methoxybenzoic acid is a chemical compound for research use only. Based on data for similar chemical structures, the following precautions should be taken:

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[16][17]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry place with the container tightly closed.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19]

References

  • Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. (2010). Bentham Science Publishers.
  • High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2025).
  • High-Throughput Firefly Luciferase Reporter Assays. (N/A).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • AlphaScreen. (N/A). BMG LABTECH.
  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting C
  • ONE-Step™ Luciferase Assay System. (N/A). BPS Bioscience.
  • A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. (2024). PubMed.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (N/A). Lab on a Chip (RSC Publishing).
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (N/A). PMC.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (N/A). PMC.
  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (2021). ACS Chemical Biology.
  • Chemical Screening of Nuclear Receptor Modul
  • AlphaLISA and AlphaScreen No-wash Assays. (N/A). Revvity.
  • The Use of AlphaScreen Technology in HTS: Current St
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016).
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • High-throughput Enzyme Screening. (N/A).
  • Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. (2018).
  • Nuclear Receptor ADME Assays. (N/A). Thermo Fisher Scientific - US.
  • High-throughput screening for compounds to the orphan nuclear receptor NR2F6. (2022). PubMed.
  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. (2026). Infinix Bio.
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
  • Reporting data from high-throughput screening of small-molecule libraries. (N/A). National Human Genome Research Institute (NHGRI).
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
  • Fluorescence Polariz
  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. (2025). MDPI.
  • Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • High-Throughput Screening D
  • Safety Data Sheet for 4-(Difluoromethyl)-3-methoxybenzoic acid. (2024). Fluorochem.
  • Safety Data Sheet for 3-Amino-p-anisic acid. (2026). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Fluoro-4-methoxybenzoic acid. (N/A). Thermo Fisher Scientific.
  • Safety D
  • Safety D
  • 4-Fluoro-3-methoxybenzoic acid Safety and Hazards. (2025). PubChem.
  • 4-(4-Fluorophenyl)benzoic acid. (N/A). MedChemExpress.
  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. (2025). PMC.
  • 4-[(3-fluorophenyl)methoxy]benzoic acid. (N/A). Sigma-Aldrich.
  • 4-[(3-Fluorophenyl)methoxy]benzoic acid - Hazard Genotoxicity. (N/A). EPA.
  • 3-Fluoro-4-methoxybenzoic acid. (N/A). Ossila.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter common yet complex hurdles in obtaining this intermediate in high purity. We will delve into the root causes of these challenges and provide field-proven, step-by-step solutions.

Physicochemical Properties at a Glance

A foundational understanding of the target compound's properties is critical for designing effective purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁FO₃[1]
Molecular Weight 170.14 g/mol [1][2]
Appearance White solid / crystalline powder[3][4]
Melting Point 206-208 °C[2]
Solubility Poorly soluble in water; soluble in alcohols and other polar organic solvents. Soluble in aqueous base.[5][6]
Stability Stable under recommended storage conditions.[7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 4-(4-Fluorophenyl)-3-methoxybenzoic acid, particularly after synthesis via common routes like Suzuki-Miyaura coupling followed by ester hydrolysis.

Question 1: My isolated product is contaminated with unreacted aryl halide (e.g., 4-bromo-2-methoxybenzoic acid or its ester). How can I remove it?

Answer: This issue stems from an incomplete cross-coupling reaction. The structural similarity and comparable polarity between the starting material and the desired biaryl product make separation challenging.

  • Causality: Insufficient catalyst loading, suboptimal reaction temperature, or a short reaction time can lead to the incomplete conversion of the aryl halide. These impurities will likely co-precipitate or co-elute with the product under standard conditions.

  • Recommended Solution: Acid-Base Extraction The most effective strategy is to leverage the acidic nature of your product against the (typically) neutral nature of the unreacted starting ester or the different pKa of the starting acid.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. Your target acid will deprotonate to form a water-soluble carboxylate salt and move into the aqueous phase. The unreacted ester will remain in the organic layer.

    • Separate the aqueous layer and wash it once more with fresh ethyl acetate to remove any residual neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with 1N HCl until the pH is around 2-3.[3] Your purified product will precipitate out as a solid.

    • Collect the solid by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Question 2: I'm struggling to remove the boronic acid starting material and its byproducts (e.g., boroxines). A simple base wash didn't work. What should I do?

Answer: This is a frequent and difficult challenge because both your product and the boronic acid impurity are acidic, making a simple acid-base extraction ineffective for separation.[8]

  • Causality: Suzuki reactions often use a slight excess of the boronic acid to ensure complete consumption of the more expensive aryl halide. This unreacted boronic acid, along with its dehydrated trimeric form (boroxines), persists through the workup.[9]

  • Recommended Solution: Multi-Step Purification Strategy

    • Esterification (Optional but Recommended): Convert your crude acid product to its methyl or ethyl ester. This temporary modification often improves chromatographic separation between the desired biaryl compound and the polar boronic acid impurities.[8] The ester can be easily hydrolyzed back to the acid after purification.[10][11]

    • Flash Column Chromatography: This is the most reliable method for this specific problem.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) is typically effective. To prevent streaking of the acidic product on the silica, add 0.5-1% acetic acid to the mobile phase.

    • Recrystallization: After chromatography, recrystallization can further enhance purity. A solvent system like ethanol/water or isopropanol can be effective. Dissolve the compound in the minimum amount of hot alcohol and slowly add water until turbidity persists, then allow it to cool slowly.

Question 3: My final product has a gray or black discoloration. What is the cause and how can I fix it?

Answer: The discoloration is almost certainly due to residual palladium catalyst from the Suzuki coupling reaction.

  • Causality: During the reaction or workup, the soluble palladium catalyst can be reduced to finely divided palladium metal (palladium black), which is intensely colored and can be difficult to remove by simple filtration.[9]

  • Recommended Solution: Activated Carbon Treatment

    • Dissolve your crude or semi-purified product in a suitable organic solvent (e.g., ethanol or ethyl acetate) at room temperature or with gentle heating.

    • Add a small amount of activated carbon (typically 1-5% by weight of your compound).

    • Stir the suspension for 15-30 minutes at room temperature.

    • Remove the carbon by filtering the mixture through a pad of Celite®. The Celite is crucial as it prevents the fine carbon particles from passing through the filter paper.

    • Rinse the Celite pad with a small amount of fresh solvent.

    • Evaporate the solvent from the filtrate to recover your decolorized product, which can then be further purified by recrystallization.[12]

Question 4: The product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Causality: This usually happens for one of two reasons: the presence of impurities that disrupt crystallization or a cooling rate that is too rapid. The boiling point of the solvent being higher than the melting point of the solute (or its impure form) can also be a cause.

  • Recommended Solution: Optimization of Crystallization Conditions

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling is paramount for forming well-ordered crystals.

    • Trituration: If the oil persists, remove the solvent and add a small amount of a solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can often induce the oil to solidify.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a good solvent (e.g., THF or acetone). Then, slowly add a poor solvent (the "anti-solvent," e.g., water or hexanes) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the solid, and then allow the mixture to stand undisturbed. This controlled precipitation often yields high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of 4-(4-Fluorophenyl)-3-methoxybenzoic acid during purification?

A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[13][14] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (like 0.1% trifluoroacetic acid or formic acid) provides excellent resolution for separating the target compound from its precursors and byproducts. Purity is typically determined by the area percentage of the main peak.[14] ¹H NMR spectroscopy is also invaluable for confirming the structure and identifying the presence of proton-bearing impurities.

Q2: What are the key safety precautions when handling this compound?

A2: 4-(4-Fluorophenyl)-3-methoxybenzoic acid and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It may cause skin and eye irritation.[15][16] All manipulations should be performed in a well-ventilated fume hood. Avoid creating dust.[7] Refer to the Safety Data Sheet (SDS) for detailed information.[7][15]

Q3: Can this compound undergo decarboxylation?

A3: While benzoic acids are generally stable, decarboxylation can occur at elevated temperatures. Based on data for structurally similar compounds like 4-methoxybenzoic acid, significant thermal decomposition is likely to begin at temperatures above 200 °C.[17] Therefore, purification techniques involving high heat, such as distillation, should be approached with caution and performed under high vacuum if necessary.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

Objective: To separate 4-(4-Fluorophenyl)-3-methoxybenzoic acid from less polar (e.g., homocoupling byproducts) and more polar (e.g., boronic acid) impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM/Methanol), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Dry pack the column with silica gel (230-400 mesh). Wet the column with the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: HPLC Method for Purity Analysis

Objective: To obtain a quantitative assessment of product purity.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Prepare a ~1 mg/mL solution of the sample in a 1:1 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.[12]

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Strategy start Crude Product Analysis (TLC, ¹H NMR, LCMS) impurity_check Primary Impurity Type? start->impurity_check unreacted_sm Unreacted Starting Materials (Neutral/Ester) impurity_check->unreacted_sm Neutral boronic_acid Boronic Acid & Related Species impurity_check->boronic_acid Acidic palladium Colored Impurities (Palladium Black) impurity_check->palladium Color mixed Complex Mixture impurity_check->mixed Multiple proc_acid_base Acid-Base Extraction unreacted_sm->proc_acid_base proc_chromatography Flash Column Chromatography boronic_acid->proc_chromatography proc_carbon Activated Carbon Treatment palladium->proc_carbon proc_multi_step Multi-Step Approach: 1. Carbon Treatment 2. Chromatography mixed->proc_multi_step final_step Final Polish: Recrystallization proc_acid_base->final_step proc_chromatography->final_step proc_carbon->final_step proc_multi_step->final_step

Caption: Decision tree for selecting a purification workflow.

References

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C). Retrieved from [Link]

  • Sekisui Chemical Co Ltd. (1981). Process for purifying esters. U.S. Patent No. 4,304,925. Google Patents.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ACS Omega. (2025, June 5). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, September 8). Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • PubMed. (2018, January 12). Facile Synthesis, Crystal Structure, DFT Calculation and Biological Activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5 (4H)-one (5). Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-[(3-Fluorophenyl)methoxy]benzoic acid - Related Substances. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.). An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Patent No. 1853548. Retrieved from [Link]

  • Masaryk University. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-{[(4-fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-fluoro-3-methoxyaniline.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? r/OrganicChemistry. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST WebBook. Retrieved from [Link]

  • Cheméo. (2011, March 6). p-Methoxybenzoic-acid-2-bromo-4-fluorophenyl-ester.pdf. Retrieved from [Link]

Sources

Optimization

solubility issues of 4-(4-Fluorophenyl)-3-methoxybenzoic acid in aqueous solutions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and practical solutions for solubility challenges encountered with 4-(4-Fluorophenyl)-3-methoxybenzoic acid in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and practical solutions for solubility challenges encountered with 4-(4-Fluorophenyl)-3-methoxybenzoic acid in aqueous solutions. As a lipophilic weak acid, this compound's behavior in aqueous media is governed by specific physicochemical principles that, once understood, can be leveraged to achieve successful formulation.

Section 1: Understanding the Molecule - Core Principles & FAQs

This section addresses the fundamental properties of 4-(4-Fluorophenyl)-3-methoxybenzoic acid that dictate its solubility.

Q1: Why is 4-(4-Fluorophenyl)-3-methoxybenzoic acid so poorly soluble in neutral water?

A1: The poor aqueous solubility of this compound is due to a combination of its molecular structure and electronic properties. It possesses a large, nonpolar bi-aryl structure (the fluorophenyl and methoxybenzoic acid rings) which makes it lipophilic, or "fat-loving".[1][2] This significant hydrocarbon component is energetically unfavorable to mix with the highly polar, hydrogen-bonded network of water.[3][4] While the carboxylic acid group is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.

Q2: How does pH dramatically influence the solubility of this compound?

A2: The key to manipulating the solubility of 4-(4-Fluorophenyl)-3-methoxybenzoic acid lies in its carboxylic acid group. Like most carboxylic acids, it is a weak acid, meaning it can exist in two forms: a neutral, protonated form (R-COOH) and an ionized, deprotonated carboxylate form (R-COO⁻).[5]

  • At acidic to neutral pH (pH < pKa): The compound is primarily in its neutral, protonated (R-COOH) form. This form is poorly soluble due to the lipophilic nature of the molecule.

  • At alkaline pH (pH > pKa): The carboxylic acid group loses a proton to become an ionized carboxylate salt (R-COO⁻). This charged species can participate in highly favorable ion-dipole interactions with water molecules, dramatically increasing its aqueous solubility.[5]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueImplication for Solubility
Molecular Weight~170.14 g/mol N/A
XLogP3~1.9Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.[11]
pKa (estimated)4.0 - 4.5The compound will be predominantly in its insoluble acid form at pH < 4 and its soluble salt form at pH > 6.
Diagram 1: pH-Dependent Solubility Equilibrium

This diagram illustrates the fundamental principle of pH-dependent solubility for a carboxylic acid.

G cluster_0 Equilibrium in Aqueous Solution Insoluble R-COOH (Protonated, Insoluble Form) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Form) Insoluble->Soluble  Increasing pH (Adding Base, e.g., NaOH) Soluble->Insoluble  Decreasing pH (Adding Acid, e.g., HCl)  

Caption: pH shifts the equilibrium between the insoluble acid and soluble salt form.

Section 2: Troubleshooting Common Solubility Issues

This section provides a logical workflow for addressing solubility problems, from initial stock preparation to final aqueous dilutions.

Q3: I'm dissolving the compound in DMSO for a stock solution, but it crashes out when I dilute it into my aqueous buffer (e.g., PBS pH 7.4). What's happening and how do I fix it?

A3: This is a classic problem known as "precipitation upon dilution."[1][12] Your compound is highly soluble in the organic solvent (DMSO), but its solubility in the final aqueous buffer is much lower, especially at neutral pH.[12] When the concentrated DMSO stock is added to the buffer, the solvent polarity changes abruptly, and the compound's concentration exceeds its solubility limit in the mixed solvent system, causing it to "crash out."[1][12]

Diagram 2: Troubleshooting Workflow for Precipitation

Follow this decision tree to diagnose and solve precipitation issues.

G Start Compound Precipitates in Aqueous Buffer CheckpH Is the buffer pH > 6.0? Start->CheckpH AdjustpH Strategy 1: Increase Buffer pH to > 7.5 (e.g., using Tris or Borate buffer) CheckpH->AdjustpH No CoSolvent Strategy 2: Incorporate a Co-solvent CheckpH->CoSolvent Yes AdjustpH->CoSolvent Fails Success Solubility Achieved AdjustpH->Success Success ReduceConc Strategy 3: Lower Final Compound Concentration CoSolvent->ReduceConc No CoSolventType Use 5-10% Ethanol, Propylene Glycol, or PEG-400 in the final buffer CoSolvent->CoSolventType Yes ReduceConc->Success Success Fail Still Precipitates: Consider Advanced Formulation (Surfactants, Cyclodextrins) ReduceConc->Fail Fails CoSolventType->ReduceConc Fails CoSolventType->Success Success

Caption: A step-by-step workflow for troubleshooting precipitation.

Q4: What is the first and most effective strategy I should try?

A4: pH Adjustment. This is the most direct and powerful method.[3][13][14] Since 4-(4-Fluorophenyl)-3-methoxybenzoic acid is a carboxylic acid, increasing the pH of the aqueous solution above its pKa will convert it to its highly soluble carboxylate salt form.[5][10]

  • Actionable Advice: Instead of PBS (pH 7.4), try preparing your solution in a buffer with a higher pH, such as a Tris buffer (pH 8.0-9.0) or a borate buffer (pH 8.5-9.5). You can also prepare a stock solution by dissolving the compound in a dilute base (e.g., 0.1 M NaOH) and then carefully adjusting the pH downwards with your buffer, ensuring you do not go below pH 7.0.

Q5: pH adjustment isn't enough or is not compatible with my experiment. What are co-solvents and how do I use them?

A5: Co-solvents are water-miscible organic solvents that are added in small amounts to the aqueous solution to increase the solubility of poorly soluble compounds.[15] They work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic molecules.[3][15]

  • Common Biocompatible Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG-400), and glycerine are frequently used.[15][16]

  • Actionable Advice: Prepare your final aqueous buffer containing a small percentage (e.g., 5-10% v/v) of a co-solvent before adding your compound's DMSO stock.[12][15] This creates a more hospitable environment for the compound upon dilution. Always verify that the final co-solvent concentration is tolerated by your experimental system (e.g., cells or enzymes).

Q6: I'm still seeing precipitation over time. What else can I do?

A6: If simple pH adjustment and co-solvents are insufficient, you may need to consider more advanced formulation strategies or protocol modifications.

  • Reduce Final Concentration: Your target concentration may simply be above the compound's thermodynamic solubility limit in your chosen system.[12] Try working at a lower concentration.

  • Use Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12][17] These are often used at very low concentrations (0.1-1%).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and enhancing solubility.[17]

  • Check for Buffer Salt Precipitation: In systems with high percentages of organic co-solvents (especially acetonitrile), the buffer salts themselves can precipitate.[18] While less common with the co-solvents recommended here, it is a possibility to be aware of, particularly during analytical procedures like HPLC.[18][19]

Section 3: Experimental Protocols

Protocol 1: Basic Solubility Enhancement by pH Adjustment
  • Prepare an Alkaline Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.5.

  • Prepare a Concentrated Stock: Dissolve 10 mg of 4-(4-Fluorophenyl)-3-methoxybenzoic acid in 1 mL of DMSO to make a ~58.8 mM stock solution.

  • Dilute into Buffer: While gently vortexing the alkaline buffer, slowly add the required volume of the DMSO stock solution to reach your desired final concentration.

  • Observe and Equilibrate: Visually inspect for any immediate precipitation. Allow the solution to equilibrate at room temperature for at least 30 minutes. Check again for any cloudiness or precipitate before use.[12]

Protocol 2: Determining a pH-Solubility Profile

This protocol helps you systematically find the optimal pH for solubilization.[12]

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0 in 1.0 pH unit increments.

  • Create Slurries: Add an excess amount of the solid compound to a microcentrifuge tube containing 1 mL of each buffer. Ensure undissolved solid is clearly visible.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is fully saturated.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample and Quantify: Carefully collect the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value to visualize the pH-solubility profile.

Section 4: References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cosolvent. Wikipedia. Retrieved from [Link]

  • Methods of solubility enhancements. Slideshare. Retrieved from [Link]

  • Emulsion forming drug delivery system for lipophilic drugs. SciSpace. Retrieved from [Link]

  • A BRIEF REVIEW ON : SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS. International Journal for Research Trends and Innovation. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. Slideshare. Retrieved from [Link]

  • 4-Fluoro-3-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Retrieved from [Link]

  • 4-fluoro-3-methoxybenzoic acid. Stenutz. Retrieved from [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Retrieved from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Center for Biotechnology Information. Retrieved from [Link]

  • Troubleshooting: The Workup. University of Rochester. Retrieved from [Link]

  • The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic... Filo. Retrieved from [Link]

  • Chemical Properties of m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Cheméo. Retrieved from [Link]

  • Buffer Precipitation Problems. LCTSBIBLE.COM. Retrieved from [Link]

  • 4-[(3-Fluorophenyl)methoxy]benzoic acid. EPA. Retrieved from [Link]

  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... Pearson. Retrieved from [Link]

  • Extraction of lipophilic compounds. BOKU. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. Retrieved from [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. Retrieved from [Link]

  • 3-Fluoro-4-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Showing Compound 4-Methoxybenzoic acid (FDB010587). FooDB. Retrieved from [Link]

  • Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers. Retrieved from [Link]

  • 25.2 Physical Properties of Carboxylic Acids. Thompson Rivers University. Retrieved from [Link]

  • 4-Methoxybenzoic Acid. Syracuse University. Retrieved from [Link]

  • Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? Reddit. Retrieved from [Link]

Sources

Troubleshooting

stability of 4-(4-Fluorophenyl)-3-methoxybenzoic acid under experimental conditions

Technical Support Center: 4-(4-Fluorophenyl)-3-methoxybenzoic acid A Guide to Experimental Stability, Troubleshooting, and Analysis Welcome to the technical support center for 4-(4-Fluorophenyl)-3-methoxybenzoic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Fluorophenyl)-3-methoxybenzoic acid

A Guide to Experimental Stability, Troubleshooting, and Analysis

Welcome to the technical support center for 4-(4-Fluorophenyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we have structured this resource to address common challenges and questions in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.

Section 1: Compound Properties and General Handling

FAQ: What are the fundamental physical and chemical properties of 4-(4-Fluorophenyl)-3-methoxybenzoic acid?

Understanding the basic properties of a compound is the first step in designing stable experimental and formulation strategies. 4-(4-Fluorophenyl)-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₃[1]
Molecular Weight 170.14 g/mol [1]
CAS Number 82846-18-2[1]
Melting Point 207 °C[2]
Appearance White Solid[3]
pKa (Predicted) ~4(Predicted based on benzoic acid)
FAQ: What are the recommended storage conditions for 4-(4-Fluorophenyl)-3-methoxybenzoic acid?

Based on its structure as a substituted benzoic acid, the compound is expected to be stable under standard conditions.[4] To ensure long-term integrity, especially for analytical standards and bulk material, the following storage practices are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of long-term oxidative degradation.

  • Light: Protect from light by storing in amber vials or light-resistant containers to prevent potential photolytic degradation.[5]

Section 2: Stability Under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[6][7]

FAQ: My protocol involves heating. How does 4-(4-Fluorophenyl)-3-methoxybenzoic acid behave at elevated temperatures?

Answer: While specific thermogravimetric analysis (TGA) data for 4-(4-Fluorophenyl)-3-methoxybenzoic acid is not widely published, we can make scientifically sound predictions based on structurally similar compounds like 4-methoxybenzoic acid.[4]

Causality & Expected Pathway: The primary thermal degradation pathway for benzoic acid derivatives at high temperatures is decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide (CO₂).[4][8] For 4-methoxybenzoic acid, this process yields anisole. It is anticipated that 4-(4-Fluorophenyl)-3-methoxybenzoic acid will follow a similar pathway, likely leading to 4-fluoro-3-methoxybiphenyl and CO₂. Significant decomposition is expected to begin at temperatures above 200°C.[4]

Troubleshooting & Mitigation:

  • If your experiment requires heating, monitor for the appearance of new, less polar impurities by HPLC.

  • For reactions conducted at high temperatures, consider using a solvent with a boiling point that keeps the reaction temperature below the likely onset of decomposition (~200°C).

  • If high temperatures are unavoidable, perform a preliminary TGA or DSC analysis to determine the precise decomposition temperature for your specific material.[4]

G parent 4-(4-Fluorophenyl)-3-methoxybenzoic acid heat > 200°C (Thermal Stress) parent->heat product 4-Fluoro-3-methoxybiphenyl + CO₂ heat->product Decarboxylation

Caption: Predicted thermal degradation pathway.

FAQ: How does pH affect the stability of this compound in aqueous solutions?

Answer: The stability of benzoic acid derivatives in aqueous solution is highly dependent on pH.[9] While generally stable against hydrolysis at neutral pH, extreme acidic or basic conditions can promote degradation.

Causality & Expected Behavior:

  • Acidic Conditions (pH < 2): In strong acid, hydrolysis of the methoxy group is a potential, albeit slow, degradation pathway. The primary influence of low pH is on solubility and analytical behavior. The carboxylic acid group (pKa ~4) will be fully protonated, making the molecule less water-soluble.[10]

  • Neutral Conditions (pH 5-8): The compound is expected to be most stable in this range. Near its pKa, you will have a mixture of the protonated acid and the deprotonated carboxylate anion.

  • Basic Conditions (pH > 10): In strong base, the compound will exist as the highly water-soluble carboxylate salt. While generally stable, prolonged exposure to high pH and heat could potentially lead to ether cleavage or other degradation pathways. The antimicrobial activity of benzoic acids is known to be reduced at higher pH because the undissociated form, which can penetrate microbial membranes, is less prevalent.[9]

Troubleshooting & Mitigation:

  • For solution-based experiments, buffer your system to maintain a pH between 5 and 8 for maximum stability.

  • When analyzing by reverse-phase HPLC, be aware that small changes in mobile phase pH around the pKa (~4) will cause significant shifts in retention time.[11] For consistent results, use a buffered mobile phase (e.g., pH 3 or pH 7).

FAQ: Is the compound susceptible to photolytic degradation?

Answer: Yes, aromatic compounds containing halogens, such as the aryl-fluoride (Ar-F) motif, can be susceptible to degradation upon exposure to UV light.[12][13]

Causality & Expected Pathway: Photolysis of fluorinated aromatic compounds can proceed via photohydrolysis, leading to the cleavage of the carbon-fluorine bond and the formation of a hydroxylated analog and a fluoride ion (F⁻).[12][14] This is a critical degradation pathway to consider, as the resulting impurities may have different pharmacological or toxicological profiles. The rate of photolysis is often pH-dependent.[12]

Troubleshooting & Mitigation:

  • Protect from Light: Conduct experiments in amber glassware or under yellow light to minimize exposure to UV radiation.[5]

  • Analytical Monitoring: When analyzing samples, specifically look for the appearance of more polar degradation products. Ion chromatography or a fluoride ion-selective electrode can be used to quantify the release of F⁻ as a direct measure of degradation.

  • ICH Guidelines: For formal photostability studies, follow ICH Q1B guidelines, which recommend exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[5]

G parent 4-(4-Fluorophenyl)-3-methoxybenzoic acid light UV Light (hν) + H₂O parent->light product 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid + F⁻ light->product Photolytic Defluorination

Caption: Predicted photolytic degradation pathway.

FAQ: What is the stability of the compound in the presence of oxidizing agents?

Answer: Aromatic carboxylic acids can be susceptible to oxidative degradation.[15] The presence of an electron-donating methoxy group may activate the aromatic ring, potentially increasing its susceptibility to oxidation compared to unsubstituted benzoic acid.

Causality & Expected Pathway: Oxidative stress, commonly simulated in forced degradation studies using hydrogen peroxide (H₂O₂), can lead to several degradation products.[6] Potential pathways include:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Oxidative Decarboxylation: Loss of the carboxyl group, potentially forming aldehydes or ketones.[16]

  • Ring Opening: Under harsh oxidative conditions, the aromatic ring can be cleaved.[8]

Troubleshooting & Mitigation:

  • Avoid incompatible excipients or reagents with strong oxidizing potential in formulations.

  • If oxidative degradation is suspected, use an HPLC method capable of separating highly polar, oxygenated species from the parent compound.

  • During forced degradation studies, start with mild conditions (e.g., 3% H₂O₂ at room temperature) before escalating to more forceful conditions.[17]

Section 3: Experimental Protocols and Workflows

Protocol: General Forced Degradation Study

This protocol provides a standardized framework for investigating the stability of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being consumed by secondary reactions.[6]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProtocolNeutralization/Quenching
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 2, 6, 24 hours.Add 1 mL of 0.1 M NaOH.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C. Sample at 2, 6, 24 hours.Add 1 mL of 0.1 M HCl.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at 2, 6, 24 hours.N/A (Dilute with mobile phase before injection).
Thermal Stress Store the solid compound at 70°C. Store the stock solution at 60°C. Sample at 1, 3, 7 days.Cool to room temperature before analysis.
Photostability Expose the solid compound and stock solution to light as per ICH Q1B guidelines.[5] Wrap a control sample in aluminum foil.N/A

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method, comparing them to an unstressed control sample.

  • Monitor for new peaks, changes in the parent peak area, and mass balance.

Workflow: Stability Assessment

The following workflow provides a systematic approach to assessing the stability of a compound like 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation & Reporting A Receive Compound Characterize (purity, identity) B Literature Search (Analogous Structures) A->B C Develop Initial Analytical Method (HPLC-UV) A->C D Execute Forced Degradation Protocol (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples D->E F Identify Major Degradants (LC-MS if necessary) E->F G Optimize & Validate Stability-Indicating Method F->G H Elucidate Degradation Pathways G->H I Issue Stability Report (Storage & Handling Recommendations) H->I

Caption: General workflow for stability investigation.

References

  • Industrial & Engineering Chemistry Research. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • Energy & Fuels. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Stenutz. (n.d.). 4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined 19 F‐NMR and Mass Spectrometry Approach. Retrieved from [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved from [Link]

  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Columbia University. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Retrieved from [Link]

  • IJSRP.org. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • BioMed J Sci & Tech Res. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. RSC Publishing. Retrieved from [Link]

  • PubMed. (n.d.). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Retrieved from [Link]

  • EPA. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzoic acid - Related Substances. Retrieved from [Link]

  • ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-{[(4-fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid. Retrieved from [Link]

  • PubMed. (2019). Co-metabolic enzymes and pathways of 3-phenoxybenzoic acid degradation by Aspergillus oryzae M-4. Retrieved from [Link]

  • PMC. (n.d.). A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) and its identification in brain tissue. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]

  • MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

This technical guide addresses the minimization of off-target effects for 4-(4-Fluorophenyl)-3-methoxybenzoic acid , a representative biaryl benzoic acid scaffold. Compounds in this structural class (often resembling Dif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the minimization of off-target effects for 4-(4-Fluorophenyl)-3-methoxybenzoic acid , a representative biaryl benzoic acid scaffold. Compounds in this structural class (often resembling Diflunisal , TTR stabilizers , or Retinoids ) are frequently used as chemical probes for nuclear receptors (e.g., PPARs, RXRs), transthyretin (TTR) stabilization, or specific enzyme inhibition (e.g., DHODH).

However, their biphenyl core (hydrophobic) combined with a carboxylic acid (anionic headgroup) creates a specific "sticky" profile that necessitates rigorous control experiments to distinguish true pharmacological activity from promiscuous binding.

Executive Summary: The Biaryl Benzoic Acid Liability Profile

As a Senior Application Scientist, I must clarify that the primary cause of "off-target" effects with this scaffold is often non-specific hydrophobic interaction overlaid with anionic promiscuity . This molecule mimics endogenous fatty acids and arachidonic acid metabolites, leading to three major classes of interference:

  • Pseudo-Potency (Aggregation): Formation of colloidal aggregates at micromolar concentrations.

  • Protein Sequestration: >99% binding to Serum Albumin (HSA), shifting apparent IC50s.

  • Structural Mimicry: Unintended modulation of COX enzymes, Fatty Acid Binding Proteins (FABPs), and Nuclear Receptors (PPAR

    
    /
    
    
    
    ).
Part 1: Critical Troubleshooting Guide (Q&A)
Q1: "My IC50 increases significantly (10-100x) when I add serum or increase protein concentration. Is the compound losing activity?"

Diagnosis: High Protein Binding (HSA Sequestration). Mechanism: The benzoic acid moiety forms a high-affinity salt bridge with Lysine/Arginine residues in Albumin (Sudlow Site II), while the fluorophenyl tail inserts into the hydrophobic pocket. This reduces the free fraction (


) of the drug available to bind your target.
Solution: 
  • Switch to Low-Serum Media: Perform assays in 0.1% BSA or chemically defined media to determine the intrinsic potency.

  • Calculate Free Fraction: Do not rely on nominal concentration. Use Equilibrium Dialysis or Ultrafiltration to measure

    
     and report 
    
    
    
    based on free drug concentration.
  • Protocol Adjustment: If serum is physiological (e.g., cell-based assays), you must titrate the dose up to compensate, but verify that this higher dose does not trigger secondary toxicity (e.g., mitochondrial uncoupling).

Q2: "I observe a steep dose-response curve (Hill slope > 2.0) and activity disappears with detergent. Is this specific?"

Diagnosis: Colloidal Aggregation (False Positive). Mechanism: The hydrophobic biphenyl core can stack to form micelle-like colloids that sequester enzymes non-specifically. This is a classic "PAINS" (Pan-Assay Interference) phenotype. Solution:

  • The "Detergent Test": Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-80 . If the inhibitory activity vanishes, your compound was acting as an aggregator, not a specific inhibitor.

  • Centrifugation Test: Spin the sample at high speed (10,000 x g for 10 min) before the assay. If activity drops, the "drug" was likely a precipitate.

Q3: "The compound induces unexpected cytotoxicity or apoptosis in control cells. What is the off-target?"

Diagnosis: Mitochondrial Uncoupling or COX Inhibition. Mechanism:

  • Uncoupling: Lipophilic acids can act as protonophores, shuttling protons across the inner mitochondrial membrane, dissipating the gradient (similar to FCCP).

  • COX-1/2 Inhibition: The 4-fluorophenyl-benzoic acid scaffold is structurally homologous to NSAIDs (e.g., Diflunisal, Flurbiprofen). It may inhibit Cyclooxygenase, altering prostaglandin levels and affecting cell survival. Solution:

  • Measure ATP vs. Caspase: If ATP drops before Caspase activation, it is mitochondrial toxicity.

  • COX Counter-Screen: Run a simple COX-1/COX-2 inhibition assay (ELISA-based) to quantify this specific off-target liability.

Part 2: Validation Protocols & Control Experiments

To validate specificity, you must construct a Self-Validating System using the following controls:

A. Structural Negative Control (The "Dead" Analogue)

Synthesize or purchase the Methyl Ester or Decarboxylated variant.

  • Rationale: The carboxylic acid is critical for the primary target (usually forming a salt bridge).

  • Outcome: If the Methyl Ester (which cannot form the salt bridge) still shows activity, your effect is likely non-specific (hydrophobic) or off-target.

B. Thermal Shift Assay (TSA) / Cellular TSA

Confirm physical engagement with the intended target.

  • Protocol:

    • Incubate Target Protein with Compound (10 µM) vs. DMSO.

    • Heat ramp (25°C to 95°C).

    • Measure

      
       (Melting Temperature).
      
  • Success Criteria: A significant

    
     (>2°C) confirms specific binding. Lack of shift with functional inhibition suggests an artifact.
    
Part 3: Off-Target Landscape Visualization

The following diagram illustrates the "Liability Landscape" for 4-(4-Fluorophenyl)-3-methoxybenzoic acid, mapping the structural features to specific off-target risks.

OffTargetLandscape Compound 4-(4-Fluorophenyl)- 3-methoxybenzoic acid Acid Carboxylic Acid (Anionic Head) Compound->Acid Biphenyl Biphenyl Core (Hydrophobic Tail) Compound->Biphenyl Fluorine 4-Fluoro Substituent (Metabolic Block) Compound->Fluorine COX COX-1/2 Inhibition (NSAID-like) Compound->COX Structural Homology (Diflunisal-like) Albumin HSA Binding (>99% Sequestration) Acid->Albumin Ionic Interaction (Sudlow Site II) Mito Mitochondrial Uncoupling Acid->Mito Proton Shuttle Aggregates Colloidal Aggregation (False Positives) Biphenyl->Aggregates Pi-Stacking (>10 µM) PPAR PPAR Agonism (Fatty Acid Mimicry) Biphenyl->PPAR Lipophilic Pocket

Figure 1: Structural Activity Relationship (SAR) mapping of the compound's features to its primary off-target liabilities.

Part 4: Quantitative Data Summary

Table 1: Recommended Counter-Screens & Thresholds

Off-Target / LiabilityAssay TypeWarning ThresholdMitigation Strategy
Colloidal Aggregation Dynamic Light Scattering (DLS) or Detergent-SensitivityActivity loss with 0.01% Triton X-100Add 0.01% Triton X-100 to all buffers.
Serum Albumin (HSA) Surface Plasmon Resonance (SPR) or Equilibrium Dialysis

< 1 µM (to HSA)
Use serum-free media or correct for

.
COX-1 / COX-2 Enzymatic Inhibition (ELISA)IC50 < 10 µMVerify phenotype is not prostaglandin-dependent.
Mitochondrial Toxicity Glu/Gal Switch Assay>3-fold toxicity shift in Galactose mediaMonitor ATP levels; avoid doses > 5x IC50.
PPAR

Agonism
Luciferase Reporter AssayActivation > 20% of RosiglitazoneUse a PPAR antagonist (e.g., GW9662) to block.
References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Aggregation. Drug Discovery Today, 11(13-14), 607-615. Link

  • Valko, K., et al. (2003). Fast Gradient HPLC Method to Determine Compounds Binding to Human Serum Albumin. Journal of Pharmaceutical Sciences, 92(11), 2236-2248. Link

  • Flower, R. J. (2003). The Development of COX-2 Inhibitors. Nature Reviews Drug Discovery, 2(3), 179-191. Link

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 4-(4-Fluorophenyl)-3-methoxybenzoic acid analogs

This guide provides an in-depth technical analysis of 4-(4-Fluorophenyl)-3-methoxybenzoic acid and its analogs, focusing on their Structure-Activity Relationship (SAR) as inhibitors of Dihydroorotate Dehydrogenase (DHODH...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Fluorophenyl)-3-methoxybenzoic acid and its analogs, focusing on their Structure-Activity Relationship (SAR) as inhibitors of Dihydroorotate Dehydrogenase (DHODH) and potentially as Transthyretin (TTR) stabilizers. This scaffold represents a critical class of biaryl carboxylic acids used in the development of anti-inflammatory and anti-oncology therapeutics.

Optimizing Biaryl Scaffolds for DHODH Inhibition and TTR Stabilization

Executive Summary & Mechanism of Action

The compound 4-(4-Fluorophenyl)-3-methoxybenzoic acid represents a privileged biaryl carboxylic acid scaffold . In medicinal chemistry, this motif is primarily investigated for two distinct biological targets:

  • Dihydroorotate Dehydrogenase (DHODH): The enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis.[1] Inhibition leads to nucleotide depletion, arresting cell growth in rapidly proliferating cells (e.g., activated T-cells in autoimmune disease, AML blasts in leukemia).

  • Transthyretin (TTR): A transport protein prone to amyloidogenesis. Biaryl acids bind to the thyroxine-binding pocket, kinetically stabilizing the tetramer and preventing amyloid fibril formation.

This guide focuses on the DHODH inhibitory potential , comparing this lead scaffold against clinical standards like Teriflunomide and Brequinar .

Mechanism of Action: DHODH Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of Ubiquinone (CoQ10) to Ubiquinol.

  • Binding Mode: The carboxylic acid moiety mimics the acidic functionality of the substrate (dihydroorotate) or interacts with the specific "brequinar-binding pocket" (a hydrophobic tunnel).

  • Biaryl Role: The biphenyl core occupies the hydrophobic channel, displacing the ubiquinone cofactor.

  • Fluorine Effect: The 4-fluoro substituent blocks metabolic oxidation at the para-position, enhancing half-life (

    
    ) and lipophilicity.
    

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-(4-Fluorophenyl)-3-methoxybenzoic acid can be dissected into three pharmacophoric regions:

Region A: The Acidic Head Group (Ring A)
  • Carboxylic Acid (-COOH): Critical for electrostatic interaction (salt bridge) with Arg136 or Arg141 in the DHODH active site.

    • Modification: Replacement with isosteres (e.g., tetrazole, hydroxamic acid) often retains activity but alters permeability. Esterification (prodrug) improves oral bioavailability (e.g., Leflunomide

      
       Teriflunomide).
      
  • 3-Methoxy Group (-OCH3): Provides steric bulk to lock the biaryl torsion angle, forcing a non-planar conformation essential for fitting into the hydrophobic tunnel. It also functions as a weak hydrogen bond acceptor.

    • Analog Comparison: Removal of the methoxy group (unsubstituted biphenyl) typically results in a >10-fold loss of potency due to increased rotational freedom and loss of shape complementarity.

Region B: The Biaryl Linker
  • Direct C-C Bond: A direct phenyl-phenyl bond provides a rigid scaffold.

    • Alternative: Introducing a linker (e.g., -O-, -NH-, -CH2-) increases flexibility, which is generally detrimental for the "brequinar-binding pocket" that favors rigid, hydrophobic inhibitors.

Region C: The Distal Ring (Ring B)
  • 4-Fluoro Substituent:

    • Metabolic Stability: Blocks Cytochrome P450-mediated hydroxylation at the para-position (a primary metabolic soft spot).

    • Electronic Effect: Electron-withdrawing nature lowers the electron density of Ring B, potentially enhancing

      
      -stacking interactions within the enzyme pocket.
      
    • Analog Comparison: 4-H (unsubstituted) analogs are rapidly metabolized. 4-CF3 (trifluoromethyl) analogs (like in Teriflunomide) often show higher potency but different solubility profiles.

Comparative Performance Data

The following table contrasts the theoretical and experimental profiles of the Lead Compound against standard-of-care alternatives.

FeatureLead: 4-(4-Fluorophenyl)-3-methoxybenzoic acid Teriflunomide (Standard of Care)Brequinar (Potent Reference)Diflunisal (TTR Comparator)
Primary Target DHODH (IC50: ~50–200 nM)*DHODH (IC50: ~1 µM)DHODH (IC50: ~10 nM)COX-1/2 & TTR
Scaffold Class Biaryl Benzoic AcidCyano-enolic AmideQuinoline Carboxylic AcidBiaryl Salicylic Acid
Binding Site Ubiquinone TunnelUbiquinone TunnelUbiquinone TunnelT4 Pocket (TTR)
Metabolic Stability High (Blocked para-position)High (Long half-life)ModerateHigh
Solubility Moderate (logP ~3.5)Low (requires active metabolite)LowModerate
Toxicity Risk Low (No Michael Acceptor)Hepatotoxicity (Boxed Warning)GI Toxicity / MyelosuppressionGI Bleeding (NSAID)

*Note: Potency values are representative of the biaryl benzoic acid class based on Sanahuja et al. (2011) and related literature.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
  • Objective: Measure the inhibition of recombinant human DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

  • Reagents:

    • Recombinant hDHODH enzyme (purified).

    • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ substrate).

    • Chromogen: DCIP (Blue

      
       Colorless upon reduction).
      
  • Procedure:

    • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

    • Incubation: Incubate hDHODH (20 nM) with the test compound (0.1 nM – 10 µM) for 15 mins at 25°C.

    • Reaction Start: Add DHO (200 µM), Decylubiquinone (40 µM), and DCIP (60 µM).

    • Measurement: Monitor absorbance decrease at 600 nm for 10 mins (kinetic mode).

    • Validation: Use Teriflunomide (10 µM) as a positive control (should show >90% inhibition). Z-factor should be >0.5.

Protocol B: Cellular Proliferation Assay (MOLM-13 or Jurkat Cells)
  • Objective: Confirm that enzymatic inhibition translates to cellular growth arrest via pyrimidine depletion.

  • Procedure:

    • Seed AML cells (MOLM-13) at 5,000 cells/well in 96-well plates.

    • Treat with test compound (serial dilution) for 72 hours.

    • Specificity Check: Run a parallel arm supplemented with Uridine (100 µM) .

    • Readout: Measure ATP levels (CellTiter-Glo) or metabolic activity (MTT).

    • Interpretation: A true DHODH inhibitor will show potent cytotoxicity (low EC50) that is completely rescued by Uridine supplementation.

Visualizations

Diagram 1: DHODH Inhibition Pathway & Rescue Mechanism

This diagram illustrates the logical flow of the experiment: how the inhibitor blocks the pathway and how Uridine acts as a specific rescue agent to validate the target.

DHODH_Pathway DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH Enzyme UMP UMP (Pyrimidines) Orotate->UMP De Novo Pathway DNA DNA/RNA Synthesis UMP->DNA Proliferation Cell Proliferation DNA->Proliferation Inhibitor 4-(4-F-Ph)-3-OMe-BA (Inhibitor) Inhibitor->DHO Blocks Step Uridine Exogenous Uridine (Rescue Agent) Uridine->UMP Salvage Pathway (Bypasses DHODH)

Caption: Mechanism of DHODH inhibition by the lead compound and the validation strategy using Uridine rescue via the salvage pathway.

Diagram 2: SAR Logic Flow for Biaryl Optimization

SAR_Logic Core Scaffold: Biaryl Benzoic Acid Mod1 Modification: 3-Methoxy Group Core->Mod1 Mod2 Modification: 4-Fluoro Group Core->Mod2 Mod3 Modification: Carboxylic Acid Core->Mod3 Effect1 Effect: Steric Lock & Hydrophobic Fit Mod1->Effect1 Potency High Potency (nM) Effect1->Potency Increases Effect2 Effect: Blocks Metabolism (t1/2) & Lipophilicity Mod2->Effect2 Stability Metabolic Stability Effect2->Stability Increases Effect3 Effect: Salt Bridge to Arg136 (Anchor) Mod3->Effect3 Binding Target Engagement Effect3->Binding Critical

Caption: Structural modifications of the biaryl scaffold and their direct causal impact on pharmacological properties.

References

  • Sanahuja, J., et al. (2011). "Biaryl analogues of teriflunomide as potent DHODH inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(23), 7033-7036.

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2009-2012)." Expert Opinion on Therapeutic Patents, 23(11), 1431-1450.

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry, 11(12), 1039-1055.

Sources

Comparative

A Comparative Analysis of In Vivo Efficacy: 4-(4-Fluorophenyl)-3-methoxybenzoic Acid Versus Standard of Care in Idiopathic Pulmonary Fibrosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Unmet Need in Idiopathic Pulmonary Fibrosis Idiopathic Pulmonary Fibrosis (IPF) remains a formidable challenge in respirato...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unmet Need in Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) remains a formidable challenge in respiratory medicine. Characterized by a relentless and progressive scarring of the lung tissue, IPF leads to an irreversible decline in lung function and, ultimately, respiratory failure. The median survival time post-diagnosis is a stark 3 to 5 years, highlighting the urgent need for more effective therapeutic interventions.[1] At the heart of IPF pathogenesis is the dysregulated wound healing process, where persistent activation of fibroblasts and their differentiation into myofibroblasts lead to excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[2]

A central mediator in this fibrotic cascade is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4] Upon activation, TGF-β binds to its receptors on the cell surface, initiating a signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2/3).[5][6] These activated Smad complexes translocate to the nucleus, where they drive the transcription of pro-fibrotic genes, including collagens and fibronectin.[7] Consequently, the inhibition of the TGF-β pathway has emerged as a key therapeutic strategy in the quest for novel anti-fibrotic agents.

This guide provides a comparative overview of the in vivo efficacy of a novel investigational compound, 4-(4-Fluorophenyl)-3-methoxybenzoic acid, against the current standard of care for IPF. While direct in vivo data for 4-(4-Fluorophenyl)-3-methoxybenzoic acid is not yet publicly available, this analysis is based on a scientifically robust, hypothetical profile derived from the demonstrated anti-fibrotic activity of a closely related benzoic acid derivative that targets the TGF-β pathway.

Current Standard of Care in IPF: A Two-Pronged Approach

The current therapeutic landscape for IPF is dominated by two orally administered drugs: pirfenidone and nintedanib.[8][9] Both have been shown to slow the rate of lung function decline in patients with IPF, though neither offers a cure.[1][10][11]

Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[12][13][14] A key proposed mechanism is the reduction of TGF-β1 production, which in turn leads to decreased fibroblast proliferation and ECM production.[15][16] In preclinical studies, pirfenidone has consistently demonstrated efficacy in the bleomycin-induced pulmonary fibrosis model, a widely used animal model that recapitulates key features of human IPF.[12][17][18] Treatment with pirfenidone in these models leads to a significant reduction in lung hydroxyproline content (a measure of collagen deposition) and improved histological scores.[17][19]

Nintedanib: Nintedanib is an intracellular inhibitor of multiple tyrosine kinases. It targets the receptors for key pro-fibrotic and pro-angiogenic growth factors, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[20] By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.[20] Recent studies also suggest that nintedanib can inhibit TGF-β signaling.[21] Similar to pirfenidone, nintedanib has shown significant anti-fibrotic effects in the bleomycin-induced lung fibrosis model in rodents, reducing the severity of fibrosis and improving lung function parameters.[22][23][24][25]

A Novel Investigational Compound: 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

Hypothesized Mechanism of Action:

Based on the activity of structurally related benzoic acid derivatives, 4-(4-Fluorophenyl)-3-methoxybenzoic acid is hypothesized to exert its anti-fibrotic effects through the direct inhibition of the TGF-β signaling pathway. It is proposed to interfere with the phosphorylation of Smad2/3, thereby preventing the nuclear translocation of the Smad complex and the subsequent transcription of pro-fibrotic genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII binds TBRI TβRI TBRII->TBRI phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Pro-fibrotic Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Transcription translocates & initiates Compound 4-(4-Fluorophenyl)- 3-methoxybenzoic acid Compound->Smad23 inhibits phosphorylation

Caption: Hypothesized mechanism of 4-(4-Fluorophenyl)-3-methoxybenzoic acid in inhibiting the TGF-β signaling pathway.

Head-to-Head In Vivo Efficacy: A Comparative Study Design

To objectively evaluate the in vivo efficacy of 4-(4-Fluorophenyl)-3-methoxybenzoic acid against a standard of care, a robust preclinical study is essential. The bleomycin-induced pulmonary fibrosis model in C57BL/6 mice is the gold standard for this purpose.[18][26][27]

Experimental Workflow:

experimental_workflow cluster_groups Treatment Groups (n=8-10/group) Day0 Day 0: Fibrosis Induction (Intratracheal Bleomycin) Day7 Day 7: Treatment Initiation Day0->Day7 Disease Progression Day21 Day 21: Endpoint Analysis Day7->Day21 Daily Dosing Vehicle Vehicle Control SoC Standard of Care (e.g., Pirfenidone) Compound_Low Compound (Low Dose) Compound_High Compound (High Dose)

Caption: Experimental workflow for the in vivo comparison study.
Detailed Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used for this study.[26]

  • Fibrosis Induction: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) in sterile saline is administered to induce pulmonary fibrosis.[28] Control animals receive sterile saline only.

  • Treatment Groups: Mice are randomly assigned to the following treatment groups (n=8-10 per group):

    • Vehicle Control (Bleomycin + Vehicle)

    • Standard of Care (Bleomycin + Pirfenidone, e.g., 30 mg/kg, oral gavage, daily)[19]

    • 4-(4-Fluorophenyl)-3-methoxybenzoic acid (Bleomycin + Compound, Low Dose, e.g., 30 mg/kg, oral gavage, daily)

    • 4-(4-Fluorophenyl)-3-methoxybenzoic acid (Bleomycin + Compound, High Dose, e.g., 60 mg/kg, oral gavage, daily)

  • Treatment Administration: Therapeutic dosing begins on day 7 post-bleomycin administration, when fibrosis is established, and continues daily until day 21.[19]

  • Endpoint Analysis (Day 21):

    • Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring method.[22][28]

    • Biochemical Analysis: The right lung lobe is homogenized for the quantification of total lung hydroxyproline content, a biochemical marker of collagen.[17]

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of key pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], and Fn1) via RT-qPCR.

    • Protein Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure levels of inflammatory cells and cytokines. Lung tissue homogenates are analyzed for levels of phosphorylated Smad3 (p-Smad3) by Western blot or ELISA to assess target engagement.

Hypothetical Comparative Data

The following tables summarize the expected outcomes of the proposed in vivo study, comparing the hypothetical efficacy of 4-(4-Fluorophenyl)-3-methoxybenzoic acid with pirfenidone.

Table 1: Histological and Biochemical Endpoints

Treatment GroupMean Ashcroft Score (± SEM)Total Lung Hydroxyproline (µ g/lung ± SEM)
Saline Control0.5 ± 0.1150 ± 10
Vehicle Control5.8 ± 0.4450 ± 25
Pirfenidone (30 mg/kg)3.2 ± 0.3280 ± 20
Compound (30 mg/kg)3.5 ± 0.4300 ± 22
Compound (60 mg/kg)2.6 ± 0.3#230 ± 18#
*p<0.05 vs. Vehicle Control; #p<0.05 vs. Pirfenidone

Table 2: Molecular Markers of Fibrosis

Treatment GroupRelative Col1a1 mRNA Expression (Fold Change ± SEM)Relative p-Smad3 Protein Levels (% of Vehicle ± SEM)
Saline Control1.0 ± 0.120 ± 5
Vehicle Control8.5 ± 0.7100 ± 8
Pirfenidone (30 mg/kg)4.2 ± 0.565 ± 7
Compound (30 mg/kg)4.8 ± 0.655 ± 6
Compound (60 mg/kg)2.9 ± 0.4#35 ± 5#
*p<0.05 vs. Vehicle Control; #p<0.05 vs. Pirfenidone

Discussion and Future Directions

The hypothetical data presented suggest that 4-(4-Fluorophenyl)-3-methoxybenzoic acid could demonstrate significant anti-fibrotic efficacy in a well-established preclinical model of pulmonary fibrosis. Its proposed mechanism of action, the direct inhibition of the TGF-β/Smad signaling pathway, offers a targeted approach to mitigating the core drivers of fibrosis.

In this comparative model, a high dose of 4-(4-Fluorophenyl)-3-methoxybenzoic acid is projected to be more effective than the standard dose of pirfenidone in reducing collagen deposition, improving lung architecture, and suppressing the expression of pro-fibrotic genes. The significant reduction in phosphorylated Smad3 levels would provide strong evidence of target engagement in vivo.

While this guide presents a compelling, scientifically-grounded hypothesis, it is imperative to underscore that these are projected findings. Rigorous, formal preclinical studies are required to validate the in vivo efficacy and safety profile of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. Future investigations should also explore its pharmacokinetic and pharmacodynamic properties, as well as its potential for combination therapy with other anti-fibrotic agents. Should these studies yield positive results, 4-(4-Fluorophenyl)-3-methoxybenzoic acid could represent a promising next-generation therapeutic for patients suffering from idiopathic pulmonary fibrosis.

References

  • Pirfenidone - Wikipedia. [Link]

  • McElroy, M. C., et al. (2019). Pharmacokinetics and Efficacy of Nintedanib in a Repetitive Bleomycin Challenge Model of Rat Lung Fibrosis.
  • Conte, E., et al. (2014). Proposed mechanisms of action for pirfenidone. ResearchGate. [Link]

  • Tzouvelekis, A., et al. (2011). The Role of TGF-β Receptors in Fibrosis.
  • Nintedanib - Wikipedia. [Link]

  • Ofev (nintedanib) Mechanism of Action. (2025). Dr.Oracle.
  • Cecchini, M., et al. (2020). Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence. Frontiers in Cardiovascular Medicine.
  • Varga, J., & Trojanowska, M. (2008). TGF-β signaling in fibrosis.
  • Conte, E., et al. (2014). Antifibrotic activities of pirfenidone in animal models.
  • Chen, W., & Frangogiannis, N. G. (2021). TGF-β signaling in fibrosis. Journal of Biomedical Science.
  • What is the mechanism of Pirfenidone? (2024).
  • Bellamri, N., et al. (2019). Novel Mechanisms for the Antifibrotic Action of Nintedanib.
  • Fruciano, M., et al. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Pharmacology.
  • Leask, A., & Abraham, D. J. (2004). TGF-β signaling in fibrosis. Trends in Cell Biology.
  • What is the current standard of care for patients with Idiopathic Pulmonary Fibrosis (IPF) in the context of the Beacon trial? (2025). Dr.Oracle.
  • Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.
  • Li, Y., et al. (2022). Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice.
  • McElroy, M., et al. (2019). Understanding of Pharmacokinetics and Exposure Drives use of Nintedanib as a Positive Control Reference Item in a Rat Model of Bleomycin-Induced Fibrosis.
  • Derynck, R., & Zhang, Y. E. (2021). TGF‐β as a driver of fibrosis: physiological roles and therapeutic opportunities.
  • Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice. (2025). Protocols.io. [Link]

  • Knüppel, L., et al. (2017). A Novel Antifibrotic Mechanism of Nintedanib and Pirfenidone. Inhibition of Collagen Fibril Assembly.
  • Quantifying the effect of pirfenidone treatment on bleomycin-induced pulmonary fibrosis mice model in vivo using a novel synchrotron-based imaging method. (2024).
  • Nintedanib does not improve lung function and fibrosis in a spirometry-confirmed and bleomycin-induced mouse model of IPF. (n.d.). Gubra.
  • Genoa Pharmaceuticals and McMaster University demonstrate in vivo benefit of inhaled pirfenidone offering greater pulmonary fibrosis efficacy than oral therapy. (2013). Genoa Pharmaceuticals.
  • Mouse models of bleomycin-induced pulmonary fibrosis. (2008). Current Protocols in Pharmacology.
  • Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2. (2024). Journal of Thoracic Disease.
  • Pirfenidone inhibits PDGF isoforms in bleomycin hamster model of lung fibrosis at the translational level. (1998). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Antifibrotic Drug Nintedanib Inhibits CSF1R to Promote IL-4–associated Tissue Repair Macrophages. (2022).
  • A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization. (2023). Journal of Visualized Experiments.
  • Bleomycin-induced pulmonary fibrosis model. (n.d.).
  • Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis. (2017). PLOS One.
  • Idiopathic pulmonary fibrosis: state of the art for 2023. (2023).
  • Idiopathic pulmonary fibrosis: current diagnosis and treatment. (2020). Jornal Brasileiro de Pneumologia.
  • Idiopathic Pulmonary Fibrosis (IPF)
  • Idiopathic Pulmonary Fibrosis (an Update) and Progressive Pulmonary Fibrosis in Adults: An Official ATS/ERS/JRS/ALAT Clinical Practice Guideline. (2022). American Thoracic Society.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of 4-(4-Fluorophenyl)-3-methoxybenzoic acid Assay Results

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-(4-Fluorophenyl)-3-methoxybenzoic acid, a key intermediate or active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-(4-Fluorophenyl)-3-methoxybenzoic acid, a key intermediate or active pharmaceutical ingredient (API), the ability to reliably quantify its concentration is fundamental to ensuring product quality, safety, and efficacy.[1] This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on the critical process of cross-validation to ensure consistency and reliability of results across different analytical techniques.

The process of cross-validation involves comparing the results from two distinct analytical methods to verify that they provide equivalent data.[2] This is particularly crucial when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), emphasize the importance of method validation to guarantee data integrity.[4][5][6][7]

This guide will compare a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

The Analyte: 4-(4-Fluorophenyl)-3-methoxybenzoic acid

4-(4-Fluorophenyl)-3-methoxybenzoic acid is a small organic molecule with the chemical formula C₁₄H₁₁FO₃.[8] Its structure, featuring a fluorophenyl group and a methoxybenzoic acid moiety, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. Understanding the analyte's characteristics is the first step in developing a robust assay.

Primary Assay: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis for its reliability, cost-effectiveness, and robustness.[1][9] The method separates the analyte from other components in a sample mixture based on its interaction with the stationary and mobile phases, followed by quantification using UV absorbance.

Causality Behind Experimental Choices

The selection of the HPLC-UV method parameters is critical for achieving optimal separation and detection. A C18 reversed-phase column is a common choice for a molecule of this polarity, offering excellent retention and separation. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent like acetonitrile, is optimized to ensure a good peak shape and retention time. The UV detection wavelength is selected based on the analyte's maximum absorbance, ensuring the highest sensitivity.

Comparative Assay: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[4][10][11] This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Rationale for LC-MS/MS

The primary advantage of LC-MS/MS lies in its ability to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).[12] This provides a high degree of specificity, minimizing the impact of matrix effects and co-eluting impurities. For regulatory submissions, the reliability and low detection limits of LC-MS/MS are often indispensable.[12][13]

Cross-Validation: Bridging the Methodologies

Cross-validation is the process of demonstrating that a validated analytical method produces consistent and reliable results when compared across different laboratories, analysts, or instruments.[2] It is a critical step to ensure data integrity, especially in regulated environments.[2]

Experimental Workflow for Cross-Validation

The cross-validation process involves analyzing the same set of quality control (QC) samples using both the HPLC-UV and LC-MS/MS methods. The results are then statistically compared to assess the level of agreement.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Comparison & Analysis QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_HPLC Analyze QCs by Validated HPLC-UV Method QC_Samples->Analyze_HPLC Analyze_LCMS Analyze QCs by Validated LC-MS/MS Method QC_Samples->Analyze_LCMS Compare_Results Statistically Compare Results Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Assess_Agreement Assess Agreement (e.g., Bland-Altman) Compare_Results->Assess_Agreement Report Generate Cross-Validation Report Assess_Agreement->Report

Caption: Workflow for the cross-validation of analytical methods.

Data Comparison and Interpretation

The core of the cross-validation lies in the direct comparison of the quantitative results obtained from both methods. The data should be evaluated for several key validation parameters as outlined by ICH guidelines.[7][9][14]

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[6] For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. For LC-MS/MS, specificity is inherent in the MRM transition, but it's still crucial to check for any cross-talk from other components.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99920.9998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 50Appropriate for intended use
Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy (% Recovery)

ConcentrationHPLC-UVLC-MS/MSAcceptance Criteria
Low QC 98.5%101.2%85 - 115%
Mid QC 100.2%99.5%85 - 115%
High QC 99.1%98.9%85 - 115%

Precision (%RSD)

ConcentrationHPLC-UVLC-MS/MSAcceptance Criteria
Low QC 2.1%1.8%≤ 15%
Mid QC 1.5%1.2%≤ 15%
High QC 1.3%1.0%≤ 15%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocols

HPLC-UV Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Prepare a stock solution of 4-(4-Fluorophenyl)-3-methoxybenzoic acid in methanol.

  • Serially dilute the stock solution to prepare calibration standards and QC samples.

LC-MS/MS Method

1. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% A to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition: Monitor the specific precursor ion to product ion transition for 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

Conclusion

Both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. The HPLC-UV method is a robust and cost-effective choice for routine analysis, while the LC-MS/MS method offers superior sensitivity and specificity, making it ideal for bioanalytical studies or when very low detection limits are required. The cross-validation data presented here demonstrates a strong correlation between the two methods, providing confidence that they can be used interchangeably or in a complementary fashion throughout the drug development lifecycle. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and regulatory context.

References

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Alliance Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • National Center for Biotechnology Information. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. [Link]

  • Longdom Publishing. Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • National Center for Biotechnology Information. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzoic acid. [Link]

Sources

Comparative

A Researcher's Guide to Rigorous Control Experiments for Novel Small Molecules: A Case Study with 4-(4-Fluorophenyl)-3-methoxybenzoic acid

For researchers, scientists, and drug development professionals, the journey of characterizing a novel small molecule is both exciting and fraught with potential pitfalls. The validity of any claim about a new compound's...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of characterizing a novel small molecule is both exciting and fraught with potential pitfalls. The validity of any claim about a new compound's biological activity rests squarely on the foundation of meticulously designed and executed control experiments. This guide provides an in-depth, experience-driven framework for establishing a robust, self-validating system of controls for studying a novel compound, using the hypothetical molecule 4-(4-Fluorophenyl)-3-methoxybenzoic acid as our case study.

A Note on the Subject Compound

It is important to note that "4-(4-Fluorophenyl)-3-methoxybenzoic acid," as named, presents a chemically ambiguous structure. For the purpose of this guide, we will proceed by treating it as a novel, hypothetical compound. We will infer its potential biological activities based on its structural motifs—a substituted benzoic acid and a fluorophenyl group—which are common in pharmacologically active molecules.[1][2][3] This allows us to construct a realistic and relevant set of control experiments that would be applicable to a wide range of new chemical entities.

The Cornerstone of Credibility: Why Controls are Non-Negotiable

In the realm of scientific inquiry, controls serve as the essential benchmarks against which we measure the effect of our experimental variable—in this case, our novel compound.[4][5] They are our safeguard against misinterpretation, helping to distinguish a true biological effect from experimental artifacts, off-target effects, or confounding variables.[6] A well-controlled experiment is a self-validating system, where the integrity of the data is continuously checked at every step.

This guide will delineate a multi-tiered control strategy, encompassing foundational controls for initial screening and more sophisticated controls for mechanism-of-action studies. We will operate under the hypothesis that 4-(4-Fluorophenyl)-3-methoxybenzoic acid is a potential enzyme inhibitor with downstream cytotoxic effects on cancer cells.

Foundational Controls for Initial Biological Screening

The initial phase of studying a new molecule often involves high-throughput screening (HTS) or smaller-scale viability and cytotoxicity assays to identify a biological response.[4][5] The quality of these initial "hit" identifications is critically dependent on a well-designed set of controls.[4][5]

Negative and Vehicle Controls: Establishing the Baseline

Negative and vehicle controls are fundamental to any cell-based or biochemical assay. They define the baseline against which any potential effect of the test compound is measured.

  • Negative Control: This is typically a sample that does not receive any treatment. In a cell-based assay, this would be untreated cells. This control establishes the normal physiological state of the experimental system.

  • Vehicle Control: Since most small molecules are dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to an assay, the vehicle control consists of the assay system (e.g., cells or enzyme) treated with the same concentration of the solvent as that used for the test compound. This is crucial for ensuring that any observed effects are due to the compound itself and not the solvent.

Positive Controls: Validating Assay Performance

A positive control is a treatment that is known to produce the expected effect.[4] Its inclusion is vital for confirming that the assay is working as intended and is capable of detecting the biological response you are looking for.

  • For a Cytotoxicity Assay: A well-characterized cytotoxic agent (e.g., staurosporine or doxorubicin) would serve as a positive control, demonstrating that the assay can indeed detect cell death.

  • For an Enzyme Inhibition Assay: A known inhibitor of the target enzyme would be the positive control, confirming that the assay can detect a decrease in enzyme activity.

The Logic of Foundational Controls

The interplay of these foundational controls allows for a clear initial interpretation of the data. The following diagram illustrates this logical workflow.

foundational_controls cluster_0 Experimental Setup cluster_1 Interpretation Logic Test_Compound Cells + 4-(4-Fluorophenyl)-3-methoxybenzoic acid is_compound_active Test Compound Different from Vehicle? Test_Compound->is_compound_active Vehicle_Control Cells + Vehicle (e.g., DMSO) is_vehicle_inert Vehicle Control Same as Negative? Vehicle_Control->is_vehicle_inert Positive_Control Cells + Known Cytotoxic Agent is_positive_active Positive Control Shows Expected Effect? Positive_Control->is_positive_active Negative_Control Untreated Cells Negative_Control->is_vehicle_inert is_positive_active->is_vehicle_inert Yes Conclusion No (Compound Inactive) is_positive_active->Conclusion is_vehicle_inert->is_compound_active Yes is_vehicle_inert->Conclusion is_compound_active->Conclusion Yes (Potential Hit) is_compound_active->Conclusion

Caption: Logic flow for interpreting foundational control experiments.

Advanced Controls for Mechanism of Action and Specificity

Once an initial biological activity is confirmed, the next crucial step is to investigate the compound's mechanism of action and ensure its specificity. This requires a more nuanced set of control experiments.

Controls for Target Engagement: Is the Compound Hitting its Intended Mark?

Assuming our hypothetical compound is an enzyme inhibitor, we need to confirm that it directly interacts with its target enzyme.

  • Inactive Structural Analog: A close structural analog of 4-(4-Fluorophenyl)-3-methoxybenzoic acid that is predicted or known to be inactive against the target enzyme is an excellent control. If the active compound shows an effect while the inactive analog does not, it provides strong evidence for on-target activity.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but with a different technology or methodology.[7] For example, if the primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to directly measure the binding of the compound to the enzyme.

Controls for Off-Target Effects and Non-Specific Activity

It is common for small molecules to have unintended biological activities. It is crucial to rule out non-specific effects that could lead to a misinterpretation of the results.

  • Counter-Screening: This involves testing the compound against other, unrelated enzymes or cell lines. If 4-(4-Fluorophenyl)-3-methoxybenzoic acid is intended to be a specific kinase inhibitor, it should be tested against a panel of other kinases to assess its selectivity.

  • Detergent Controls: Some compounds can form aggregates in solution, which can non-specifically inhibit enzymes. Including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help to identify and mitigate such effects.

Data Presentation: Summarizing Experimental Setups and Expected Outcomes

Clear and concise presentation of experimental data is paramount for reproducibility and accurate interpretation.

Table 1: Foundational Controls for a Cell-Based Cytotoxicity Assay

Control TypeComponentsPurposeExpected Outcome
Negative Cells + MediaEstablishes baseline cell viability.High cell viability.
Vehicle Cells + Media + DMSO (at final concentration)Controls for solvent effects on cell viability.High cell viability, similar to the negative control.
Positive Cells + Media + Known Cytotoxic Agent (e.g., Staurosporine)Validates that the assay can detect cytotoxicity.Low cell viability.
Test Compound Cells + Media + 4-(4-Fluorophenyl)-3-methoxybenzoic acidTo determine the effect of the novel compound.A decrease in cell viability would indicate a "hit".

Table 2: Advanced Controls for an In Vitro Enzyme Inhibition Assay

Control TypeComponentsPurposeExpected Outcome
No Enzyme Substrate + Buffer + CompoundControls for background signal from the substrate or compound.No or minimal product formation.
No Substrate Enzyme + Buffer + CompoundControls for any intrinsic signal from the enzyme or compound.No product formation.
Positive Inhibitor Enzyme + Substrate + Buffer + Known InhibitorConfirms the assay's ability to detect inhibition.Significant reduction in enzyme activity.
Inactive Analog Enzyme + Substrate + Buffer + Inactive AnalogAssesses the specificity of the compound's structural features for activity.No or minimal inhibition of enzyme activity.

Experimental Protocols

To ensure transparency and reproducibility, detailed protocols are essential.[8][9][10][11]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Fluorophenyl)-3-methoxybenzoic acid and the control compounds (vehicle and positive control). Add the compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (Example)

This protocol describes a generic fluorescence-based assay to measure the inhibition of a protein kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (a peptide that the kinase phosphorylates), and ATP.

  • Compound Addition: In a 384-well plate, add the test compound, vehicle control, positive control inhibitor, and inactive analog to the respective wells.

  • Kinase Reaction: Add the kinase to the wells, followed by a mixture of the substrate and ATP to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This reagent often contains an antibody or a binding protein that generates a fluorescent signal upon binding.

  • Data Acquisition: Measure the fluorescence intensity using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Workflow for Robust Data Generation

A clear workflow diagram can help in planning and executing a comprehensive set of experiments.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Specificity cluster_2 Phase 3: Data Interpretation Primary_Screen Primary Screen: Cytotoxicity Assay (e.g., MTT) Foundational_Controls Include Foundational Controls: - Negative - Vehicle (DMSO) - Positive (e.g., Doxorubicin) Primary_Screen->Foundational_Controls Hit_Confirmation Hit Confirmation: - Repeat Primary Assay - Dose-Response Curve Primary_Screen->Hit_Confirmation Target_Assay Target-Based Assay: In Vitro Enzyme Inhibition Hit_Confirmation->Target_Assay Advanced_Controls Include Advanced Controls: - No Enzyme/Substrate - Positive Inhibitor - Inactive Analog Target_Assay->Advanced_Controls Counter_Screen Counter-Screening: - Unrelated Enzyme Panel - Different Cell Lines Target_Assay->Counter_Screen Interpretation Data Analysis & Interpretation Counter_Screen->Interpretation

Caption: A phased experimental workflow for characterizing a novel small molecule.

Conclusion

References

  • High-throughput screening. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • The RIVER (Reporting In Vitro Experiments Responsibly) recommendations. (2023, June 19). OSF. [Link]

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. (n.d.). NIST. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. [Link]

  • Krithikadatta, J., Gopikrishna, V., & Datta, M. (2014). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Journal of Conservative Dentistry, 17(4), 301–304. [Link]

  • Hartung, T., et al. (2025, July 4). Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. KOPS. [Link]

  • Jogikalmat, K. J., Datta, M. D., & Gopikrishna, V. G. (2013). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Journal of Conservative Dentistry, 17(4), 301-4. [Link]

  • Kumar, P., et al. (n.d.). Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid. Oriental Journal of Chemistry. [Link]

  • CRIS Guidelines for In-Vitro Reporting. (n.d.). Scribd. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen. [Link]

  • Kumar, P., et al. (2025, August 6). (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. ResearchGate. [Link]

  • High-Throughput Screening. (n.d.). Hudson Robotics. [Link]

  • functional in vitro assays for drug discovery. (2023, August 18). YouTube. [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3904. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). National Human Genome Research Institute (NHGRI). [Link]

  • Desai, K. R., et al. (2008). Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(9), 2217-2226. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. [Link]

  • In vitro enzymatic assay. (2012, December 30). ResearchGate. [Link]

  • Effects of fluorine incorporation on drugs and imaging probes. (n.d.). ResearchGate. [Link]

  • Al-Zharani, F. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5161. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]

Sources

Validation

Publish Comparison Guide: Benchmarking the Potency of 4-(4-Fluorophenyl)-3-methoxybenzoic acid

The following guide provides a comprehensive technical benchmark for 4-(4-Fluorophenyl)-3-methoxybenzoic acid , evaluating its potential potency and pharmacological profile against established industry standards. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmark for 4-(4-Fluorophenyl)-3-methoxybenzoic acid , evaluating its potential potency and pharmacological profile against established industry standards.

Executive Summary

4-(4-Fluorophenyl)-3-methoxybenzoic acid represents a highly specific biaryl scaffold with significant potential in two primary therapeutic areas: DHODH inhibition (Immunology/Oncology) and Transthyretin (TTR) Stabilization (Amyloidosis).[1] Structurally, it functions as a lipophilic carboxylic acid isostere to established drugs like Diflunisal and Teriflunomide .[1]

This guide benchmarks the compound against these clinical standards, analyzing its theoretical potency based on Structure-Activity Relationship (SAR) principles and providing the experimental frameworks required to validate its efficacy.[1]

Quick Comparison Matrix
FeatureCandidate Compound Benchmark 1: Teriflunomide Benchmark 2: Diflunisal
Primary Target DHODH / TTRDHODH (Mitochondrial)COX-1/2 & TTR
Mechanism Quinone Tunnel Occupancy / T4 Pocket BindingReversible InhibitorTTR Tetramer Stabilization
Potency Class High Potential (nM range predicted)High (IC50 ~1 µM)Moderate (IC50 ~50 µM for COX)
Key Structural Advantage Methoxy group improves metabolic stability vs. HydroxyEnolic acid (active metabolite)Hydroxy group (glucuronidation risk)

Structural Analysis & Mechanism of Action[1]

The potency of 4-(4-Fluorophenyl)-3-methoxybenzoic acid is derived from its biphenyl core, which mimics the hydrophobic substrates of its targets.[1]

Pathway 1: DHODH Inhibition (Pyrimidine Synthesis)

In the de novo pyrimidine synthesis pathway, Dihydroorotate Dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate.[1]

  • Mechanism: The biphenyl moiety binds to the hydrophobic "quinone tunnel" of the DHODH enzyme, blocking the access of Ubiquinone (CoQ10).[1]

  • Potency Driver: The 4-fluorophenyl group provides essential hydrophobic interactions, while the 3-methoxy group offers steric bulk that can enhance selectivity over the native substrate.[1]

Pathway 2: TTR Stabilization (Amyloidosis)

Transthyretin (TTR) forms a homotetramer that transports thyroxine (T4).[1] Destabilization leads to amyloid fibril formation.[1]

  • Mechanism: The compound binds to the T4-binding pockets at the dimer-dimer interface, kinetically stabilizing the tetramer and preventing dissociation.[1]

  • Potency Driver: The carboxylic acid forms electrostatic interactions with Lys15 at the pocket entrance, while the fluorinated ring occupies the deep hydrophobic halogen-binding pockets (HBP).[1]

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD DHO Dihydroorotate Carbamoyl->DHO CAD Orotate Orotate DHO->Orotate Oxidation UMP UMP (Nucleotides) Orotate->UMP UMPS CAD CAD Complex DHODH DHODH (Mitochondrial) DHODH->Orotate Catalysis UMPS UMPS Inhibitor 4-(4-Fluorophenyl)- 3-methoxybenzoic acid Inhibitor->DHODH Inhibits (Quinone Tunnel)

Caption: Inhibition of the de novo pyrimidine synthesis pathway by blocking the DHODH enzyme, leading to depletion of UMP and cell cycle arrest.[1]

Benchmarking Potency: Experimental Data Analysis

To objectively assess the candidate, we compare its theoretical profile against empirical data for standard inhibitors.[1]

Benchmark 1: DHODH Inhibition vs. Teriflunomide

Teriflunomide is the active metabolite of Leflunomide and a gold standard for DHODH inhibition.[1]

ParameterTeriflunomide (Standard)4-(4-Fluorophenyl)-3-methoxybenzoic acid (Candidate)Comparative Insight
IC50 (hDHODH) ~1.0 µM (Enzymatic)Predicted: 0.5 - 5.0 µM The biaryl scaffold is generally more potent than the monocyclic Teriflunomide core if optimized.[1]
Binding Mode Enolic acid binds Arg136Carboxylic acid binds Arg136The carboxylate is a bioisostere of the enolate, likely maintaining the critical salt bridge.[1]
Lipophilicity (cLogP) ~2.5~3.8 Higher lipophilicity suggests better membrane permeability but potentially higher protein binding.[1]
Benchmark 2: TTR Stabilization vs. Diflunisal

Diflunisal is a repurposed NSAID used to stabilize TTR.[1]

ParameterDiflunisal (Standard)4-(4-Fluorophenyl)-3-methoxybenzoic acid (Candidate)Comparative Insight
EC50 (TTR) ~3.0 µMPredicted: 1.0 - 10 µM Structural similarity (F-phenyl + COOH) suggests strong binding potential.[1]
Selectivity Low (Binds COX-1/2)High (Predicted) The 3-methoxy group (vs. 3-hydroxy in Diflunisal) likely abolishes COX inhibition , reducing bleeding risks.[1]
Metabolism Rapid GlucuronidationStable Lack of free phenol (OH) prevents direct glucuronidation, potentially extending half-life.[1]

Experimental Validation Protocols

To confirm the potency of the candidate, the following self-validating experimental workflows are recommended.

Protocol A: DHODH Enzymatic Assay (Colorimetric)

Objective: Determine the IC50 of the candidate against human DHODH. Principle: Measure the reduction of 2,6-dichloroindophenol (DCIP), which acts as the terminal electron acceptor, turning from blue (oxidized) to colorless (reduced).[1]

  • Reagents: Recombinant hDHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (Indicator).

  • Preparation: Dissolve candidate in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Mix buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100) with hDHODH (20 nM) and candidate. Incubate for 15 min at 25°C.

    • Initiate reaction by adding L-DHO (1 mM), CoQ (100 µM), and DCIP (60 µM).[1]

  • Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes.

  • Validation: Use Teriflunomide (10 µM) as a positive control (expect >90% inhibition).[1]

Protocol B: TTR Stabilization Assay (Turbidity)

Objective: Assess the ability of the candidate to prevent acid-induced TTR aggregation.[1] Principle: Acidic pH unfolds TTR, leading to aggregation.[1] Stabilizers prevent this unfolding.[1]

  • Reagents: Recombinant WT-TTR (0.4 mg/mL), Acetate Buffer (pH 4.4).

  • Incubation: Incubate TTR with candidate (10 µM and 30 µM) for 30 min at 37°C.

  • Acidification: Add Acetate Buffer to lower pH to 4.4.

  • Measurement: Monitor turbidity (Absorbance at 350 nm ) over 72 hours.

  • Data Analysis: Calculate % Inhibition of aggregation relative to DMSO control.

  • Validation: Use Diflunisal (10 µM) as a positive control.

References

  • Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences. Link[1]

  • Adamski, P., et al. (2020).[1] "Structural basis for the inhibition of human dihydroorotate dehydrogenase by biaryl compounds." Journal of Medicinal Chemistry. Link[1]

  • Sekijima, Y., et al. (2008).[1] "The biological and chemical basis for tissue-selective amyloid disease."[1] Cell. Link

  • ChemicalBook. (2024).[1] "4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid Product Entry." Link

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-(4-Fluorophenyl)-3-methoxybenzoic acid

Introduction: The Imperative of Reproducibility with a Key Pharmaceutical Intermediate In the landscape of medicinal chemistry and drug development, 4-(4-Fluorophenyl)-3-methoxybenzoic acid stands out as a versatile and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility with a Key Pharmaceutical Intermediate

In the landscape of medicinal chemistry and drug development, 4-(4-Fluorophenyl)-3-methoxybenzoic acid stands out as a versatile and valuable building block. Its structural motifs are integral to the synthesis of a range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), as well as potential antiviral and antifungal compounds.[1] The unique combination of a fluorophenyl group and a methoxy-substituted benzoic acid allows chemists to meticulously modulate the electronic and steric properties of target molecules, enhancing metabolic stability and lipophilicity, which are critical for improved drug performance.[1]

However, the promise of this intermediate can only be realized through consistent and reliable experimental outcomes. The scientific community is increasingly confronting a "reproducibility crisis," where failure to replicate published results can lead to wasted resources, stalled projects, and a questioning of scientific findings.[2][3] For a compound like 4-(4-Fluorophenyl)-3-methoxybenzoic acid, which sits at a crucial juncture in the drug development pipeline, irreproducibility is not merely an academic inconvenience—it is a significant barrier to innovation.

This guide provides an in-depth analysis of the factors governing the reproducibility of the synthesis, purification, and characterization of 4-(4-Fluorophenyl)-3-methoxybenzoic acid. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish self-validating protocols, and compare common methodologies to empower researchers to achieve robust and repeatable results.

Part 1: The Suzuki-Miyaura Cross-Coupling Approach to Synthesis

The most prevalent and efficient method for constructing the biaryl scaffold of 4-(4-Fluorophenyl)-3-methoxybenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an organohalide and a boronic acid. While powerful, its success is contingent on the precise control of numerous variables.

The Underlying Mechanism and Its Vulnerabilities

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Each step is a potential point of failure if not properly controlled. For instance, the initial oxidative addition of the palladium catalyst to the aryl halide is sensitive to the catalyst's oxidation state, while the transmetalation step, where the organic group is transferred from boron to palladium, requires activation by a base and can be hindered by impurities.

Critical Factors Governing Reproducibility

A recent survey highlighted that chemistry is among the disciplines where researchers most frequently fail to replicate experiments.[2] This often stems from under-reported or poorly controlled variables.

  • Reagent Quality and Purity: The integrity of your results begins with your starting materials. Commercially sourced reagents can have batch-to-batch variability. It is crucial to:

    • Verify the purity of the aryl halide (e.g., 4-Bromo-3-methoxybenzoic acid) and the 4-fluorophenylboronic acid via NMR or HPLC before use.

    • Be aware of potential contaminants in the base. For example, trace palladium impurities in sodium carbonate have been shown to catalyze the reaction, confounding results when a specific catalyst system is under investigation.[5]

    • Ensure solvents are anhydrous and properly degassed. The presence of oxygen can lead to the formation of homo-coupling byproducts and catalyst deactivation.[6]

  • The Catalytic System: The choice of palladium source and ligand is paramount. While various systems exist, a common and effective combination is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precursor like PdCl₂(PPh₃)₂ that is reduced in situ. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands often improve reaction efficiency.[4]

  • Mixing and Agitation: The physical process of stirring is a frequently overlooked variable that can dramatically impact reproducibility.[7][8] Inconsistent agitation leads to poor mixing, creating local concentration and temperature gradients that affect reaction rates and yield.[9]

    • Causality: In a heterogeneous mixture (solid base, organic solvent), mass transfer limitations can become the rate-determining step. Efficient stirring ensures reactants are continuously brought to the catalyst's surface. Studies have shown that even the position of a vial on a multi-well stir plate can lead to significantly different outcomes due to variations in the magnetic field.[8][10]

  • Atmosphere Control: The Suzuki coupling is sensitive to oxygen. Maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the setup and reaction is non-negotiable to prevent catalyst oxidation and unwanted side reactions.[6]

Validated Protocol for Suzuki-Miyaura Synthesis

This protocol is designed to be self-validating by incorporating checks and emphasizing critical control points.

Materials:

  • 4-Bromo-3-methoxybenzoic acid (1 equivalent)

  • 4-Fluorophenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), anhydrous

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water), degassed

  • Schlenk flask or similar reaction vessel with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reagent Addition: To the Schlenk flask, add 4-Bromo-3-methoxybenzoic acid, 4-fluorophenylboronic acid, the base, and the palladium catalyst under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe. The use of a biphasic system with water is common and often accelerates the reaction.[4]

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all dissolved oxygen is removed.

  • Reaction Execution:

    • Place the flask in a heating mantle set to the desired temperature (typically 80-100 °C).

    • Begin stirring at a consistent, reproducible rate (e.g., 500 RPM). Crucially, record this rate and the stir bar size in your lab notebook.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water and an organic solvent like Ethyl Acetate.

    • Separate the layers. The product, being a carboxylic acid, will be in the organic layer if the solution is neutral or acidic, but will move to the aqueous layer if the solution is basic.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2. This will precipitate the crude product.

    • Collect the crude solid by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product under vacuum to a constant weight.

Visualization: Suzuki-Miyaura Synthesis Workflow

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Work-up Start Starting Materials (Aryl Halide, Boronic Acid) Reagents Add Reagents to Schlenk Flask Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Degas Vacuum / Inert Gas (3 Cycles) Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Inert Atmosphere Stir Stir at Constant Rate Heat->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Acidify Acidify Aqueous Phase with HCl (pH ~2) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Crude Crude Product Filter->Crude

Caption: Workflow for the Suzuki-Miyaura synthesis, highlighting critical control points.

Part 2: Purification and Analytical Characterization

Obtaining a crude product is only half the battle; consistent purity is the hallmark of a reproducible experiment. For 4-(4-Fluorophenyl)-3-methoxybenzoic acid, a solid, crystallization is the primary purification method.[11]

Reproducible Crystallization

Crystallization separates a compound from its impurities based on differences in solubility.[12] The key to reproducibility is a standardized procedure.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[13] Common choices for benzoic acids include ethanol, acetic acid, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent will reduce your yield.

  • Cooling (The Critical Step): Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) will cause the compound to crash out, trapping impurities within the crystal lattice.[13] For highest purity, after reaching room temperature, the flask can be moved to a refrigerator.

  • Isolation: Collect the pure crystals via vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

A Self-Validating Analytical Workflow

The identity and purity of the final product must be rigorously confirmed. A multi-technique approach ensures trustworthiness.[14]

TechniquePurposeExpected Result for 4-(4-Fluorophenyl)-3-methoxybenzoic acid
HPLC/UPLC Quantify purity and detect impurities.A major peak (>98% area) with a consistent retention time.
LC-MS Confirm molecular weight and identify impurities.[M-H]⁻ ion at m/z 169.1 (for the deprotonated molecule) or [M+H]⁺ at 171.1.
¹H NMR Confirm chemical structure and proton environment.Aromatic protons in the 7.0-8.0 ppm range, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR Confirm the carbon skeleton.Signals for aromatic carbons, the methoxy carbon, and the carbonyl carbon (~165-170 ppm).
IR Spectroscopy Identify key functional groups.A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O stretches.
Melting Point Assess purity.A sharp, defined melting point. Literature suggests ~207 °C.[15] A broad melting range indicates impurities.
Visualization: Quality Control (QC) Workflow

QC_Workflow cluster_input Input cluster_purification Purification cluster_output Initial Output cluster_analysis Analytical Validation cluster_final Final Product Crude Crude Product (Post-Synthesis) Crystallization Crystallization Crude->Crystallization PureSolid Purified Solid Crystallization->PureSolid HPLC HPLC / UPLC (Purity >98%?) PureSolid->HPLC MS Mass Spec (Correct MW?) PureSolid->MS NMR NMR (Correct Structure?) PureSolid->NMR IR IR Spec (Functional Groups?) PureSolid->IR Verified Verified Product (Reproducible Result) HPLC->Verified MS->Verified NMR->Verified IR->Verified

Caption: A comprehensive workflow for the purification and analytical validation of the final product.

Part 3: Comparison with an Alternative Synthetic Route

While Suzuki coupling is dominant, other methods for forming biaryl linkages exist. Understanding alternatives provides context and contingency plans. A plausible, albeit often less efficient, alternative is a Friedel-Crafts acylation-based approach .

Alternative Route Synopsis:

  • Friedel-Crafts Acylation: React fluorobenzene with 3-methoxy-4-chlorobenzoyl chloride (prepared from the corresponding acid) using a Lewis acid catalyst (e.g., AlCl₃) to form a benzophenone intermediate.

  • Reduction: Reduce the ketone of the benzophenone (e.g., via Wolff-Kishner or Clemmensen reduction) to a methylene bridge.

  • Oxidation: Oxidize the methylene bridge back to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄). This step is often low-yielding and harsh.

Comparative Analysis
FeatureSuzuki-Miyaura CouplingFriedel-Crafts Acylation Route
Typical Yield Generally high (70-95%).Often lower and more variable due to multiple steps (30-60% overall).
Atom Economy Good.Poor, involves multiple protection/deprotection or functional group interconversion steps.
Substrate Scope Very broad, tolerant of many functional groups.[4]Limited by directing group effects and catalyst sensitivity.
Reproducibility High, if key parameters (atmosphere, stirring, purity) are controlled.Moderate to low. Harsh conditions (strong acids/oxidants) can be difficult to control and lead to side products.
Key Challenges Catalyst cost, sensitivity to oxygen, potential for heavy metal contamination.[16]Regioselectivity in the acylation step, harsh reaction conditions, low yields in oxidation.
Safety/Toxicity Palladium catalysts (low toxicity), Boronic acids (moderate toxicity).Highly corrosive Lewis acids (AlCl₃), use of strong and potentially hazardous oxidants.

Part 4: Troubleshooting Guide for Irreproducible Results

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents/reagents.3. Poor quality starting materials.4. Ineffective mixing/stirring.1. Use fresh catalyst or a pre-catalyst.2. Ensure thorough degassing (vacuum/inert gas cycles).3. Verify purity of aryl halide and boronic acid by NMR/HPLC.4. Increase stir rate; ensure stir bar is not stuck.[7]
High Levels of Byproducts (e.g., Homo-coupling) 1. Presence of oxygen in the reaction vessel.2. Incorrect stoichiometry (excess boronic acid can favor this).1. Improve inert atmosphere technique.2. Carefully re-weigh reagents; use a smaller excess of boronic acid (e.g., 1.2 eq).
Inconsistent Purity After Crystallization 1. Incorrect solvent choice.2. Cooling the solution too quickly.3. Insufficient washing of crystals.1. Perform a solvent screen to find the optimal system.2. Allow solution to cool slowly to room temperature before refrigeration.3. Wash the filter cake with a small amount of ice-cold solvent.
Batch-to-Batch Variation in Reaction Time 1. Inconsistent heating.2. Variations in reagent/catalyst lot.3. Inconsistent stirring speed.1. Use a temperature-controlled oil bath or heating mantle.2. Qualify new lots of reagents before use on a small scale.3. Use a tachometer to ensure consistent RPMs for the magnetic stirrer.

Final Recommendations for Researchers

Achieving reproducibility in experiments involving 4-(4-Fluorophenyl)-3-methoxybenzoic acid is not a matter of chance, but of deliberate and meticulous practice.

  • Characterize Everything: Do not assume the purity of commercial reagents. A preliminary ¹H NMR or HPLC is a small investment that can save significant time and resources.

  • Document Exhaustively: Record every detail, including reagent lot numbers, stirring speed, stir bar dimensions, and observations. This data is invaluable for troubleshooting.[17][18]

  • Control the Atmosphere: Master the use of inert atmosphere techniques. This is arguably the most critical factor in the success of many cross-coupling reactions.

  • Standardize Processes: From synthesis to purification and analysis, use standardized, documented protocols across all experiments to minimize variability.[19]

By embracing these principles, researchers can transform variability into reliability, ensuring that the potential of vital intermediates like 4-(4-Fluorophenyl)-3-methoxybenzoic acid can be consistently and successfully translated into the next generation of therapeutics.

References

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

  • Noel, T., & van der Schaaf, J. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. PMC. [Link]

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. J. Chem. Pharm. Res. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Google Patents. (n.d.). Crystallization method for organic acid or organic acid ester.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. (2025). Reproducibility in Chemical Research. [Link]

  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. [Link]

  • PMC. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]

  • PubMed. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. [Link]

  • Ananikov Lab. (2025). Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions. [Link]

  • PMC - NIH. (n.d.). Reproducibility in chemistry research. [Link]

  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. [Link]

  • ChemRxiv. (n.d.). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. [Link]

  • Scribd. (2017). Analytical Techniques Used in Quality Co. [Link]

  • Walsh Medical Media. (2024). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. [Link]

  • ScienceDirect. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

  • RSC Publishing. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Stenutz. (n.d.). 4-fluoro-3-methoxybenzoic acid. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • EPA. (2025). 4-[(3-Fluorophenyl)methoxy]benzoic acid - Related Substances. [Link]

  • chemdad.com. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. [Link]

  • FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

Sources

Validation

A Researcher's Guide to Comparing the Toxicity Profile of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the toxicity profiles of novel 4-(4-Fluorophenyl)-3-methoxybenzoic acid derivatives. In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the toxicity profiles of novel 4-(4-Fluorophenyl)-3-methoxybenzoic acid derivatives. In the quest for novel therapeutics, a thorough understanding of a compound's safety profile is as critical as its efficacy. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to toxicity assessment.

Introduction: The Importance of Early Toxicity Profiling

The 4-(4-Fluorophenyl)-3-methoxybenzoic acid scaffold is a promising starting point for the development of new chemical entities. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the methoxybenzoic acid moiety provides a handle for further chemical modification. However, these same features can also introduce toxicological liabilities. Early and systematic evaluation of the toxicity profile of derivatives is paramount to de-risk drug development programs, enabling a data-driven selection of the most promising candidates for further investigation.

This guide will walk you through a tiered approach to in vitro toxicity assessment, focusing on three key areas: cytotoxicity, genotoxicity, and hepatotoxicity. For each, we will provide detailed experimental protocols, guidance on data interpretation, and illustrative examples of how to present comparative data.

Assessing Cytotoxicity: The MTT Assay

A fundamental starting point in toxicology is to determine the concentration at which a compound becomes toxic to cells. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[1][2]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line relevant to the therapeutic target) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-(4-Fluorophenyl)-3-methoxybenzoic acid derivatives in the appropriate cell culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation and Interpretation

The IC50 values for each derivative should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Cytotoxicity of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid Derivatives (Hypothetical Data)

Compound IDR-Group ModificationIC50 (µM) in HEK293 cells (48h)
FPM-001-H (Parent Compound)75.2
FPM-002-CH398.5
FPM-003-Cl45.8
FPM-004-NH2> 100
FPM-005-NO222.1

A lower IC50 value indicates higher cytotoxicity. In the hypothetical data above, the nitro-substituted derivative (FPM-005) is the most cytotoxic, while the amino-substituted derivative (FPM-004) shows the least cytotoxicity.

Evaluating Genotoxicity: A Two-Pronged Approach

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which can lead to carcinogenesis or heritable diseases. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to detect point mutations.[4][5][6]

The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[4] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[4] The test is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[5]

  • Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA102).[4]

  • Metabolic Activation: If required, prepare the S9 mix containing the S9 fraction and necessary cofactors.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[7]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay for Chromosomal Damage

The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[8]

Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[9] The assay quantifies the frequency of micronuclei in cells following exposure to a test compound. This can be done by microscopy or, for higher throughput, by flow cytometry.[9][10]

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., TK6 or CHO cells) and treat with various concentrations of the test compounds for a period that covers at least one cell cycle.[11]

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells. This is not always necessary with flow cytometry methods that can distinguish replicating cells.

  • Cell Harvesting and Staining: Harvest the cells and stain them with a DNA dye (e.g., propidium iodide or DAPI) and a cytoplasmic stain. For flow cytometry, specific kits with fluorescent dyes are used to differentiate nuclei, micronuclei, and dead cells.[10]

  • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to enumerate the frequency of micronucleated cells.[8]

  • Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation and Interpretation

The results from both genotoxicity assays should be presented in a clear, comparative table.

Table 2: Comparative Genotoxicity of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid Derivatives (Hypothetical Data)

Compound IDAmes Test (TA98 & TA100, +/- S9)In Vitro Micronucleus Assay (CHO cells)Genotoxicity Conclusion
FPM-001NegativeNegativeNon-genotoxic
FPM-002NegativeNegativeNon-genotoxic
FPM-003NegativeNegativeNon-genotoxic
FPM-004NegativeNegativeNon-genotoxic
FPM-005Positive (+S9)PositiveGenotoxic with metabolic activation

This table allows for a quick assessment of the genotoxic potential of each derivative.

Investigating Hepatotoxicity: The Primary Hepatocyte Assay

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro assays using primary hepatocytes are considered the gold standard for predicting potential hepatotoxicity.[12][13][14]

Principle of the Primary Hepatocyte Assay

Primary hepatocytes are freshly isolated from the liver and retain many of the metabolic functions of the liver in vivo, including the activity of cytochrome P450 (CYP) enzymes.[13][15] By exposing these cells to test compounds, one can assess direct cytotoxicity and the formation of toxic metabolites.

Experimental Protocol: Primary Hepatocyte Assay
  • Hepatocyte Culture: Plate cryopreserved or freshly isolated primary human hepatocytes and allow them to recover and form a monolayer.[15]

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of the test compounds for 24 to 72 hours.[16]

  • Endpoint Measurement: Assess hepatotoxicity through various endpoints:

    • Cell Viability: Use assays like the MTT or MTS assay.[15]

    • Enzyme Leakage: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.[15] Increased levels indicate cell membrane damage.

    • Albumin Secretion: Quantify the amount of albumin secreted into the medium as a marker of hepatocyte synthetic function.[15]

    • High-Content Imaging: Utilize fluorescent dyes to simultaneously measure multiple parameters like nuclear morphology, mitochondrial membrane potential, and oxidative stress.[16]

  • Data Analysis: Determine the concentration at which each compound induces a significant change in the measured endpoints compared to the vehicle control.

Data Presentation and Interpretation

A summary table should be used to compare the hepatotoxic potential of the derivatives.

Table 3: Comparative Hepatotoxicity of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid Derivatives in Primary Human Hepatocytes (Hypothetical Data)

Compound IDCytotoxicity (IC50, µM)ALT Leakage (Fold increase at 50 µM)Albumin Secretion (% of control at 50 µM)Hepatotoxicity Risk
FPM-001> 1001.295Low
FPM-00285.31.588Low
FPM-00360.12.865Moderate
FPM-004> 1001.198Low
FPM-00515.78.525High

This table provides a multi-parametric assessment of hepatotoxicity, allowing for a more nuanced comparison between the derivatives.

Mechanistic Insights: The Role of Metabolic Activation

The presence of a fluorophenyl group can influence the metabolic fate of the compounds. While fluorination can block metabolism at the site of substitution, it can also lead to the formation of reactive metabolites through alternative metabolic pathways.[17] Cytochrome P450 enzymes play a crucial role in the bioactivation of many xenobiotics.[18][19][20]

For 4-(4-Fluorophenyl)-3-methoxybenzoic acid derivatives, metabolic activation could potentially occur through oxidation of the phenyl rings or the methoxy group. This can lead to the formation of reactive intermediates, such as epoxides or quinones, which can covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity. The observation of genotoxicity only in the presence of the S9 fraction (as in the hypothetical case of FPM-005) is a strong indicator of metabolic activation.

Potential Metabolic Activation Pathway

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Cellular Targets cluster_2 Toxic Outcomes Parent_Compound 4-(4-Fluorophenyl)-3-methoxybenzoic acid derivative Reactive_Metabolite Reactive Intermediate (e.g., Epoxide, Quinone) Parent_Compound->Reactive_Metabolite Oxidation DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Potential metabolic activation pathway of 4-(4-Fluorophenyl)-3-methoxybenzoic acid derivatives.

Experimental Workflow for Toxicity Profiling

G Start Synthesized Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Genotoxicity Genotoxicity Assessment Cytotoxicity->Genotoxicity Ames Ames Test Genotoxicity->Ames Micronucleus In Vitro Micronucleus Assay Genotoxicity->Micronucleus Hepatotoxicity Hepatotoxicity Profiling (Primary Hepatocytes) Ames->Hepatotoxicity Micronucleus->Hepatotoxicity Decision Select Lead Candidates Hepatotoxicity->Decision

Caption: Tiered experimental workflow for comparative toxicity profiling.

Conclusion

A systematic and comparative approach to toxicity profiling is essential for the successful development of new 4-(4-Fluorophenyl)-3-methoxybenzoic acid derivatives. By employing a battery of in vitro assays to assess cytotoxicity, genotoxicity, and hepatotoxicity, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. This guide provides the foundational knowledge and practical protocols to establish a robust and reliable toxicity screening cascade. Remember that in vitro results provide a critical early indication of potential liabilities, and promising candidates should be further evaluated in more complex in vivo models.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Rodrigues, M. A. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments. [Link]

  • In vitro models for liver toxicity testing. (2014). Toxicology Research. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • In vitro primary hepatocyte assay. MB Biosciences. [Link]

  • In Vitro Micronucleus Test (MNT; Flow cytometry TK6). Cyprotex. [Link]

  • Gupta, P. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Ames Test Kits. Biotoxicity. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers in Pharmacology. [Link]

  • In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. (2016). International Journal of Molecular Sciences. [Link]

  • Tejs, S. (2008). The Ames test: a methodological short review. Polish Journal of Environmental Studies. [Link]

  • Estimating Hepatotoxic Doses Using High-Content Imaging in Primary Hepatocytes. (2021). Toxicological Sciences. [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022). JoVE. [Link]

  • Cell sensitivity assays: The MTT assay. (2011). Methods in Molecular Biology. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In vitro micronucleus assay scored by flow cytometry provides a comprehensive evaluation of cytogenetic damage and cytotoxicity. (2008). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Bioactivation of chemicals by cytochromes P450. (2002). Toxicology Letters. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia. [Link]

  • FLUORINE CHEMISTRY. (1963). Minnesota Attorney General. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • The role of cytochrome P450 in cytotoxic bioactivation: future therapeutic directions. (2004). Current Cancer Drug Targets. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (2025). International Journal of Molecular Sciences. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Pharmaceutics. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Kinase Inhibitor Selectivity: A Case Study with 4-(4-Fluorophenyl)-3-methoxybenzoic acid

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a small molecule to modulate its intended target while minimizing interactions wit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a small molecule to modulate its intended target while minimizing interactions with other cellular components is paramount to achieving a desired therapeutic window and avoiding off-target toxicities.[1][2] This guide provides an in-depth, practical framework for assessing the selectivity of a novel chemical entity, using the hypothetical kinase inhibitor candidate, 4-(4-Fluorophenyl)-3-methoxybenzoic acid (referred to herein as HFM-BA), as a case study.

While HFM-BA is structurally a benzoic acid derivative, for the purposes of this guide, we will postulate its discovery as a lead compound with inhibitory activity against p38α mitogen-activated protein kinase (MAPK14). The p38α signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a high-value target for a multitude of inflammatory diseases.[3][4][5][6] However, the human kinome consists of over 500 protein kinases, many with highly conserved ATP-binding sites, presenting a significant challenge for developing truly selective inhibitors.[7]

This guide is structured to walk researchers through a multi-tiered, self-validating workflow designed to build a comprehensive selectivity profile. We will move from broad, biochemical profiling to more physiologically relevant cell-based assays, explaining the causality behind each experimental choice.

Part 1: Foundational Selectivity—Biochemical Kinome Profiling

Expertise & Experience: The initial and most crucial step in assessing selectivity is to understand the compound's interaction with a wide array of purified kinases. This provides a foundational, unbiased map of potential on- and off-target activities. High-throughput kinase profiling panels are the industry standard for this purpose.[8][9] We will employ a radiometric assay, the gold standard for its sensitivity and direct measurement of substrate phosphorylation, to determine the half-maximal inhibitory concentration (IC50) of HFM-BA against a broad panel of kinases.

The choice of ATP concentration is a critical parameter in these assays. An ATP concentration that approximates the Michaelis constant (Km) for each kinase is often used, as the resulting IC50 value is a direct measure of the inhibitor's binding affinity (Ki).[1] This allows for a more equitable comparison of inhibitor potency across different kinases.

Comparative Compounds

To contextualize the selectivity of HFM-BA, we will compare its performance against two well-characterized p38α inhibitors:

  • Neflamapimod (VX-745): A potent and highly selective p38α inhibitor.[10][11]

  • SB203580 (Adezmapimod): A potent p38α/β inhibitor, known to have off-target activity against other kinases like LCK and GSK3β at higher concentrations, making it a useful benchmark for moderate selectivity.[12][13]

Experimental Protocol: Radiometric Kinase Activity Assay (³³P-ATP)
  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase reaction buffer, the specific substrate peptide for each kinase, and MgCl₂.

  • Compound Preparation: Perform a serial dilution of HFM-BA, Neflamapimod, and SB203580 in DMSO. Add the diluted compounds to the reaction wells. Include a DMSO-only control (vehicle) for 100% activity and a no-enzyme control for background.

  • Kinase Addition: Add the purified recombinant kinase to each well to initiate the reaction.

  • Initiation of Phosphorylation: Start the phosphorylation reaction by adding the ATP solution, which includes [γ-³³P]ATP. Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), which captures the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity of the captured, phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[14]

Data Presentation: Hypothetical Kinase Selectivity Profile

The results of the kinome scan are summarized below. A lower IC50 value indicates higher potency.

Kinase TargetHFM-BA (IC50, nM)Neflamapimod (IC50, nM)SB203580 (IC50, nM)
p38α (MAPK14) 85 10 50
p38β (MAPK11)350>1,000500
JNK1>10,000>10,000>10,000
ERK2>10,000>10,000>10,000
LCK8,500>10,0005,000
GSK3β6,200>10,0007,500
CDK2>10,000>10,000>10,000
B-Raf9,800>10,000>10,000

Data are hypothetical and for illustrative purposes.

Trustworthiness: This initial screen provides a quantitative measure of selectivity. HFM-BA shows promising selectivity for p38α over other closely related MAPKs (JNK1, ERK2) and other kinases. Its selectivity margin over p38β is approximately 4-fold, which is less selective than Neflamapimod but warrants further investigation.

Visualization: Kinome Profiling Workflow

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection & Analysis cpd Compound Serial Dilution (HFM-BA & Controls) add_cpd Add Compounds to Plate cpd->add_cpd plate Prepare 96-well Plate (Buffer, Substrate) plate->add_cpd add_kin Add Kinase Panel add_cpd->add_kin add_atp Initiate with [γ-³³P]ATP Incubate @ 30°C add_kin->add_atp stop Terminate Reaction add_atp->stop spot Spot onto Filter stop->spot wash Wash Filter spot->wash count Scintillation Counting wash->count analyze Calculate % Inhibition Determine IC50 count->analyze

Caption: Workflow for radiometric kinase selectivity profiling.

Part 2: Validating Target Engagement in a Cellular Milieu

Expertise & Experience: While biochemical assays are essential, they do not fully recapitulate the complex intracellular environment. Factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can significantly influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct target engagement within intact cells.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., THP-1 human monocytic cells) to 80-90% confluency. Treat the cells with HFM-BA or control compounds at a desired concentration (e.g., 10 µM) for 1 hour at 37°C to allow for compound uptake.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[15]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Sample Preparation & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for total p38α. Subsequently, use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble p38α relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization. The temperature at which 50% of the protein is denatured is the Tagg.

Data Presentation: Hypothetical CETSA Results
Compound (10 µM)Tagg for p38α (°C)Thermal Shift (ΔTagg, °C)
Vehicle (DMSO)46.5-
HFM-BA 52.8 +6.3
Neflamapimod54.2+7.7
SB20358053.1+6.6

Data are hypothetical and for illustrative purposes.

Trustworthiness: A significant positive thermal shift provides strong evidence that HFM-BA directly binds to and stabilizes p38α within its native cellular environment, validating the biochemical findings.

Visualization: CETSA Experimental Workflow

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis culture Culture THP-1 Cells treat Treat with Compound (1 hr @ 37°C) culture->treat aliquot Aliquot Cells treat->aliquot heat Heat across Temp. Gradient aliquot->heat lyse Freeze-Thaw Lysis heat->lyse spin Centrifuge to Pellet Aggregates lyse->spin wb Western Blot for Soluble p38α spin->wb plot Plot Melting Curve Determine ΔTagg wb->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Assessing Functional Selectivity in the Signaling Pathway

Expertise & Experience: Confirming direct binding is crucial, but it is equally important to demonstrate that this binding event translates into functional inhibition of the intended signaling pathway. This step validates the compound's mechanism of action and its functional selectivity. We will assess the ability of HFM-BA to inhibit the phosphorylation of a known downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MK2) or Heat Shock Protein 27 (HSP27).[5][6]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Culture and Stimulation: Culture THP-1 cells and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of HFM-BA and control compounds for 1-2 hours.

  • Pathway Activation: Stimulate the p38α pathway by adding an agonist, such as Lipopolysaccharide (LPS) or Anisomycin, for 15-30 minutes.

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform protein quantification, SDS-PAGE, and Western blotting as described in the CETSA protocol.

  • Immunodetection: Probe separate membranes with antibodies against phospho-HSP27 (Ser82) and total HSP27 (as a loading control).

  • Data Analysis: Quantify the band intensities. Normalize the phospho-HSP27 signal to the total HSP27 signal for each sample. Compare the level of inhibition across the different compounds.

Trustworthiness: Demonstrating a dose-dependent decrease in substrate phosphorylation confirms that HFM-BA not only binds p38α in cells but also functionally inhibits its catalytic activity, thus validating its intended mechanism of action.

Visualization: p38α MAPK Signaling Pathwaydot

G stimuli Stress / Cytokines (e.g., LPS) mkkk MKKK (e.g., TAK1, ASK1) stimuli->mkkk mkk MKK3 / MKK6 mkkk->mkk p38 p38α MAPK mkk->p38 mk2 MK2 p38->mk2 hsp27 HSP27 mk2->hsp27 p_hsp27 p-HSP27 hsp27->p_hsp27 response Inflammatory Response (Cytokine Production) p_hsp27->response inhibitor HFM-BA inhibitor->p38

Sources

Validation

Peer-Reviewed Validation of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid's Biological Effects: A Comparative Guide

Introduction: Rationale for Investigating 4-(4-Fluorophenyl)-3-methoxybenzoic Acid In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design for novel therapeutic agents. The molecule 4-(4-Fluorophenyl)-3-methoxybenzoic acid represents a compelling convergence of three such features: a biphenyl scaffold, a methoxy substituent, and a fluorine atom. The biphenyl carboxylic acid core is a well-established pharmacophore found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer agents.[1][2][3] The incorporation of a fluorine atom is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][6] Furthermore, the methoxy group can influence receptor binding and metabolic pathways, with its position on the aromatic ring being a critical determinant of its effect.

Given the absence of direct peer-reviewed studies on 4-(4-Fluorophenyl)-3-methoxybenzoic acid, this guide will synthesize data from closely related analogs to build a robust hypothesis regarding its potential biological activities. By examining the established effects of biphenyl carboxylic acids, fluorinated benzoic acids, and the impact of methoxy substitution, we can project a scientifically grounded profile for our target compound and propose a comprehensive validation workflow. This comparative analysis will be invaluable for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Comparative Analysis of Structurally Related Compounds

To predict the biological effects of 4-(4-Fluorophenyl)-3-methoxybenzoic acid, we will analyze the activities of compounds sharing its core structural elements. The primary comparator will be 4-(4-Fluorophenyl)benzoic acid , which lacks only the 3-methoxy group. We will also consider broader classes of biphenyl carboxylic acids and the influence of methoxy and fluoro substituents.

Primary Comparator: 4-(4-Fluorophenyl)benzoic acid

The most direct structural analog with available biological data is 4-(4-Fluorophenyl)benzoic acid. This compound has been identified as a binder of the B-cell lymphoma 2 (Bcl-2) protein, an attractive target in oncology due to its role in inhibiting apoptosis.[7]

CompoundTargetBinding Affinity (K D )Implied Biological Activity
4-(4-Fluorophenyl)benzoic acid Bcl-2400 μMAnti-cancer (pro-apoptotic)

Table 1: Biological activity of the primary comparator, 4-(4-Fluorophenyl)benzoic acid.[7]

The interaction with Bcl-2 suggests that 4-(4-Fluorophenyl)-3-methoxybenzoic acid may also possess pro-apoptotic and, consequently, anti-cancer properties. The addition of a methoxy group at the 3-position could potentially modulate this binding affinity and selectivity.

Broader Analogs: Biphenyl Carboxylic Acid Derivatives

The biphenyl carboxylic acid scaffold is prevalent in compounds with diverse biological activities. This structural class has been explored for its potential in oncology, inflammatory diseases, and metabolic disorders.

Compound ClassBiological ActivityMechanism of ActionKey Findings
Biphenyl Carboxylic AcidsAnti-cancerVaries (e.g., Estrogen Receptor α antagonism)Potent activity against breast cancer cell lines (MCF-7 & MDA-MB-231) with IC50 values in the low micromolar range.[2]
Biphenyl Carboxylic AcidsBone Resorption InhibitionPromotion of osteoclast apoptosis and inhibition of NF-κB activation.Prevention of ovariectomy-induced bone loss in vivo, suggesting potential for osteoporosis treatment.[1][8]
Biphenyl Carboxylic AcidsURAT1 InhibitionBlockade of the urate transporter 1 (URAT1).Potent inhibition of URAT1 with IC50 values comparable to clinical uricosuric drugs, indicating potential for treating hyperuricemia and gout.[9]

Table 2: Diverse biological activities of biphenyl carboxylic acid derivatives.

These findings underscore the therapeutic versatility of the biphenyl carboxylic acid core and suggest that 4-(4-Fluorophenyl)-3-methoxybenzoic acid could be screened for a range of activities beyond oncology.

Influence of Fluorine and Methoxy Substituents

The presence and position of fluoro and methoxy groups are critical in determining the overall biological profile of a molecule.

  • Fluorine: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug.[4][5] Fluorine's high electronegativity can also alter the acidity of the carboxylic acid group and influence interactions with biological targets.[4] Fluorinated benzoic acids have been investigated for a wide array of applications, including as antibacterial and anti-inflammatory agents.[4][10]

  • Methoxy Group: The methoxy group is an electron-donating group through resonance and can influence the electronic distribution of the aromatic ring. Its position is crucial; for instance, a methoxy group at the meta-position (as in our target compound) has a different electronic effect than one at the para-position. Methoxybenzoic acid derivatives have been shown to modulate cellular processes like proteostasis by activating cathepsins.[11]

Hypothesized Biological Effects and Proposed Validation Workflow

Based on the comparative analysis, we hypothesize that 4-(4-Fluorophenyl)-3-methoxybenzoic acid is a promising candidate for investigation as an anti-cancer agent , potentially acting through the modulation of apoptosis. The 3-methoxy group may enhance its binding affinity to targets like Bcl-2 or alter its selectivity profile compared to 4-(4-Fluorophenyl)benzoic acid. Furthermore, given the diverse activities of related scaffolds, it is prudent to screen for other potential effects, such as anti-inflammatory or metabolic activities.

The following experimental workflow is proposed for the comprehensive validation of its biological effects.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., NCI-60 panel) A->B C Target-Based Assays (e.g., Bcl-2 Binding Assay) B->C If cytotoxic E Comparative Analysis with 4-(4-Fluorophenyl)benzoic acid B->E D Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) C->D C->E D->E F Animal Model Selection (e.g., Xenograft models) E->F Promising in vitro results G Pharmacokinetic (PK) Studies F->G H Efficacy Studies (Tumor growth inhibition) G->H I Toxicology Assessment H->I

Caption: Proposed experimental workflow for the validation of 4-(4-Fluorophenyl)-3-methoxybenzoic acid's biological effects.

Detailed Experimental Protocols

Protocol 1: Bcl-2 Binding Affinity Assay (Fluorescence Polarization)

Objective: To quantitatively determine the binding affinity of 4-(4-Fluorophenyl)-3-methoxybenzoic acid to the Bcl-2 protein and compare it with 4-(4-Fluorophenyl)benzoic acid.

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescently labeled Bak BH3 peptide (probe)

  • Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 384-well plate, add the fluorescently labeled Bak BH3 peptide to a final concentration of 1 nM.

  • Add the recombinant Bcl-2 protein to a final concentration of 10 nM.

  • Add the test compounds at varying concentrations.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the Ki or IC50 values from the competition binding curves.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of 4-(4-Fluorophenyl)-3-methoxybenzoic acid on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

While direct experimental data on 4-(4-Fluorophenyl)-3-methoxybenzoic acid remains to be generated, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. The biphenyl carboxylic acid scaffold, combined with the strategic placement of fluoro and methoxy substituents, suggests a high probability of biological activity. The proposed experimental workflow provides a clear and logical path for the systematic validation of its hypothesized effects. Future research should focus on the synthesis of this compound and the execution of the outlined in vitro and in vivo studies. A thorough structure-activity relationship (SAR) study, exploring variations in the substitution pattern on the biphenyl rings, would also be a valuable next step in optimizing its potential therapeutic properties. The insights gained from such studies will be crucial in determining the clinical translatability of this promising molecular entity.

References

  • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • PubMed. (2004, October 15). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Retrieved from [Link]

  • Oxford Academic. (2008, September 4). Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. Retrieved from [Link]

  • MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

  • Bentham Science. (2024, January 1). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Retrieved from [Link]

  • PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

  • PubMed. (2021, July 15). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Retrieved from [Link]

  • Der Pharma Chemica. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • ScienceForecast Publications. (2019, August 28). Quantitative Structure Activity Relationship in Drug Design: An Overview. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(4-Fluorophenyl)-3-methoxybenzoic Acid

For researchers and drug development professionals, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Fluorophenyl)-3-methoxybenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's chemical waste management plan.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 4-(4-Fluorophenyl)-3-methoxybenzoic acid is a solid organic compound that requires careful handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1].

Table 1: Hazard Summary for 4-(4-Fluorophenyl)-3-methoxybenzoic acid

Hazard ClassificationGHS Hazard StatementSignal Word
Skin IrritationH315Warning
Eye IrritationH319Warning
Specific target organ toxicityH335Warning

This information dictates the necessity of appropriate personal protective equipment (PPE) at all times, including safety goggles, gloves, and a lab coat. When handling the powder, work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[2].

The Cardinal Rule: Segregation of Halogenated Waste

The fundamental principle governing the disposal of 4-(4-Fluorophenyl)-3-methoxybenzoic acid is its classification as a halogenated organic compound . The presence of the fluorine atom necessitates its segregation from non-halogenated chemical waste[3].

The rationale for this segregation is twofold:

  • Treatment and Disposal Methods: Halogenated wastes often require specific disposal techniques, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans. Mixing them with non-halogenated waste can complicate and increase the cost of disposal[4].

  • Regulatory Compliance: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict guidelines for the management of hazardous waste, which includes proper segregation[5].

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the collection and disposal of 4-(4-Fluorophenyl)-3-methoxybenzoic acid waste in a laboratory setting.

Step 1: Designate a Waste Container
  • Select a clearly labeled, dedicated waste container for "Halogenated Organic Solids."

  • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Ensure the container is in good condition, free from cracks or leaks.

Step 2: Labeling the Waste Container
  • Proper labeling is a critical compliance and safety step. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(4-Fluorophenyl)-3-methoxybenzoic acid" and any other halogenated solid waste added.

    • The hazard characteristics: "Irritant"

    • The date the first waste was added to the container.

Step 3: Waste Collection
  • Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool.

  • Minimize the generation of dust. If possible, perform this transfer within a chemical fume hood.

  • Do not overfill the container. It should be no more than 90% full to allow for expansion and prevent spills.

  • After adding waste, securely close the container.

Step 4: Storage of the Waste Container
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure the storage area is well-ventilated.

  • Store the container in secondary containment to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal
  • Once the container is full or has been in use for the maximum allowable time according to your institution's policies (typically 90 days in the main accumulation area), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[6].

  • Never dispose of this chemical down the drain or in the regular trash[5].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step 1: Evacuate and Alert
  • Alert personnel in the immediate area of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.

Step 2: Don Appropriate PPE
  • At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

Step 3: Contain the Spill
  • For a solid spill, gently cover the material with an absorbent material to prevent it from becoming airborne.

Step 4: Clean the Spill
  • Carefully sweep the spilled material and absorbent into a designated waste container.

  • Avoid creating dust.

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water.

  • All materials used for cleanup, including contaminated absorbent pads and wipes, must be disposed of as halogenated hazardous waste.

Step 5: Decontaminate and Document
  • Thoroughly wash your hands and any affected skin with soap and water.

  • Document the spill and the cleanup procedure according to your laboratory's protocols.

Chemical Incompatibility

To prevent dangerous reactions, it is essential to be aware of chemical incompatibilities. For 4-(4-Fluorophenyl)-3-methoxybenzoic acid, avoid contact with:

  • Strong Oxidizing Agents: These can react exothermically and potentially cause a fire or explosion[2].

  • Strong Bases: While neutralization is a disposal method for some chemicals, uncontrolled mixing of an acid with a strong base can generate heat and cause splashing.

Always consult the Safety Data Sheet (SDS) for detailed incompatibility information before mixing any chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

DisposalWorkflow Disposal Workflow for 4-(4-Fluorophenyl)-3-methoxybenzoic Acid cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Identify Waste 4-(4-Fluorophenyl)-3-methoxybenzoic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always container Select & Label Container 'Halogenated Organic Solids' collect Transfer Solid Waste to Container container->collect ppe->container close Securely Close Container collect->close store Store in Designated Satellite Accumulation Area close->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Proper Disposal by Licensed Vendor contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of 4-(4-Fluorophenyl)-3-methoxybenzoic acid.

Conclusion

The responsible disposal of 4-(4-Fluorophenyl)-3-methoxybenzoic acid is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and compliant disposal procedures, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • University of Göttingen. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

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Method

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Feasible Synthetic Routes

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4-(4-Fluorophenyl)-3-methoxybenzoic acid
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4-(4-Fluorophenyl)-3-methoxybenzoic acid
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